molecular formula C44H54N4O8 B1664250 A-75925 CAS No. 142861-15-2

A-75925

Numéro de catalogue: B1664250
Numéro CAS: 142861-15-2
Poids moléculaire: 766.9 g/mol
Clé InChI: TZRRVSCDIPHXHN-RRUVMKMCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

A 75925 has HIV antiviral & HIV type 1 protease inhibitory activity.

Propriétés

Numéro CAS

142861-15-2

Formule moléculaire

C44H54N4O8

Poids moléculaire

766.9 g/mol

Nom IUPAC

benzyl N-[(2S)-1-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C44H54N4O8/c1-29(2)37(47-43(53)55-27-33-21-13-7-14-22-33)41(51)45-35(25-31-17-9-5-10-18-31)39(49)40(50)36(26-32-19-11-6-12-20-32)46-42(52)38(30(3)4)48-44(54)56-28-34-23-15-8-16-24-34/h5-24,29-30,35-40,49-50H,25-28H2,1-4H3,(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t35-,36-,37-,38-,39+,40+/m0/s1

Clé InChI

TZRRVSCDIPHXHN-RRUVMKMCSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H]([C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

SMILES canonique

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(C(C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3)O)O)NC(=O)OCC4=CC=CC=C4

Apparence

Solid powder

Autres numéros CAS

142861-15-2

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

A 75925;  A-75925;  A75925; 

Origine du produit

United States

Foundational & Exploratory

A-75925: An In-depth Technical Guide on its Mechanism of Action as a TRPV1 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of A-75925, a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. While specific quantitative data for this compound is not publicly available, this document elucidates its function based on the well-established pharmacology of TRPV1 antagonists. The TRPV1 channel, a key integrator of noxious stimuli, plays a crucial role in pain perception and neurogenic inflammation. This compound, by inhibiting TRPV1 activation, holds therapeutic potential for the management of various pain states. This guide details the molecular interactions, signaling pathways, and experimental methodologies used to characterize compounds of this class, providing a robust framework for understanding the therapeutic rationale and development of TRPV1 antagonists.

Introduction to TRPV1

The Transient Receptor Potential Vanilloid 1 (TRPV1), also known as the capsaicin receptor, is a non-selective cation channel predominantly expressed in primary sensory neurons. It functions as a polymodal sensor, activated by a variety of stimuli including noxious heat (>43°C), acidic conditions (pH < 6), and exogenous and endogenous chemical ligands. The most well-known exogenous activator is capsaicin, the pungent compound in chili peppers. Endogenous activators include anandamide, N-arachidonoyl dopamine, and various lipid metabolites produced during inflammation and tissue injury.

Activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, depolarizing the neuron and initiating the transmission of pain signals to the central nervous system. This signaling cascade is central to the perception of inflammatory and neuropathic pain. Consequently, antagonism of the TRPV1 channel presents a compelling strategy for the development of novel analgesic agents.

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists function by binding to the receptor and preventing its activation by various stimuli. This inhibition can occur through several mechanisms, broadly categorized as competitive and non-competitive antagonism.

  • Competitive Antagonists: These compounds typically bind to the same site as agonists like capsaicin, directly competing for receptor occupancy and thereby preventing agonist-induced conformational changes required for channel opening.

  • Non-competitive Antagonists: These molecules bind to a site distinct from the agonist binding pocket (an allosteric site). This binding event induces conformational changes that either prevent the channel from opening or block the ion permeation pathway, irrespective of agonist binding.

The therapeutic efficacy of TRPV1 antagonists in preclinical pain models has been well-documented. However, a notable on-target side effect observed with some systemically administered TRPV1 antagonists is hyperthermia. This is attributed to the role of TRPV1 channels in the hypothalamus in regulating core body temperature.

While specific binding characteristics for this compound are not available in the public domain, it is understood to function as a TRPV1 antagonist, effectively blocking the signaling cascade initiated by the activation of this channel.

Quantitative Data for Representative TRPV1 Antagonists

Due to the absence of publicly available data for this compound, the following table summarizes the potency of other well-characterized TRPV1 antagonists to provide a comparative context.

Compound NameAntagonist TypeAssay TypeSpeciesIC50 / Ki (nM)
Capsazepine Competitive[³H]Resiniferatoxin BindingRatKi: 360
Capsaicin-induced Ca2+ influxHumanIC50: 410
SB-705498 CompetitiveCapsaicin-induced Ca2+ influxHumanpKi: 7.6
Capsaicin-induced Ca2+ influxRatpKi: 7.5
AMG 517 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
BCTC CompetitiveCapsaicin-induced Ca2+ influxHumanIC50: 36
Acid (pH 5.5)-induced Ca2+ influxHumanIC50: 100

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a more potent inhibitor.

Experimental Protocols

The characterization of TRPV1 antagonists like this compound typically involves a combination of in vitro cellular assays to determine potency and selectivity, followed by in vivo models to assess efficacy and potential side effects.

Electrophysiology: Patch-Clamp Technique

Objective: To directly measure the effect of the antagonist on ion channel activity in single cells.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells are stably transfected to express the human TRPV1 channel.

  • Cell Plating: Cells are plated onto glass coverslips 24-48 hours before the experiment.

  • Recording Setup: A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an extracellular solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 2-5 MΩ and filled with an intracellular solution.

  • Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of whole-cell currents.

  • TRPV1 Activation: The TRPV1 channel is activated by applying a known agonist, such as capsaicin (e.g., 1 µM), via the perfusion system.

  • Antagonist Application: After a stable baseline current is established, the antagonist (this compound) is co-applied with the agonist at various concentrations.

  • Data Analysis: The inhibition of the agonist-induced current by the antagonist is measured, and concentration-response curves are generated to determine the IC50 value.

Calcium Imaging: Fluorometric Imaging Plate Reader (FLIPR) Assay

Objective: To measure changes in intracellular calcium concentration in a high-throughput format as an indicator of TRPV1 channel activation.

Methodology:

  • Cell Culture and Plating: TRPV1-expressing cells are seeded into 96- or 384-well black-walled, clear-bottom microplates.

  • Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) for 1-2 hours at 37°C.

  • Compound Preparation: Serial dilutions of the antagonist (this compound) are prepared in an appropriate assay buffer.

  • Assay Protocol:

    • The cell plate and compound plate are placed into the FLIPR instrument.

    • Baseline fluorescence is measured.

    • The antagonist is added to the cells and incubated for a predefined period.

    • A fixed concentration of a TRPV1 agonist (e.g., capsaicin) is then added to stimulate the channels.

  • Data Acquisition and Analysis: The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time. The inhibitory effect of the antagonist is calculated, and dose-response curves are plotted to determine the IC50 value.

Signaling Pathway and Experimental Workflow Visualizations

TRPV1_Signaling_Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist Heat (>43°C) Heat (>43°C) TRPV1 Channel TRPV1 Channel Heat (>43°C)->TRPV1 Channel Activates Capsaicin Capsaicin Capsaicin->TRPV1 Channel Activates Protons (H+) Protons (H+) Protons (H+)->TRPV1 Channel Activates This compound This compound This compound->TRPV1 Channel Inhibits Ca2+/Na+ Influx Ca2+/Na+ Influx TRPV1 Channel->Ca2+/Na+ Influx Leads to Neuronal Depolarization Neuronal Depolarization Ca2+/Na+ Influx->Neuronal Depolarization Pain Signal Transmission Pain Signal Transmission Neuronal Depolarization->Pain Signal Transmission

Caption: TRPV1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Cell Line with TRPV1 Expression Cell Line with TRPV1 Expression Electrophysiology (Patch-Clamp) Electrophysiology (Patch-Clamp) Cell Line with TRPV1 Expression->Electrophysiology (Patch-Clamp) Direct Measurement Calcium Imaging (FLIPR) Calcium Imaging (FLIPR) Cell Line with TRPV1 Expression->Calcium Imaging (FLIPR) High-Throughput Screening Determine IC50\n(Potency & Mechanism) Determine IC50 (Potency & Mechanism) Electrophysiology (Patch-Clamp)->Determine IC50\n(Potency & Mechanism) Determine IC50\n(Potency) Determine IC50 (Potency) Calcium Imaging (FLIPR)->Determine IC50\n(Potency) Animal Models of Pain\n(e.g., Neuropathic, Inflammatory) Animal Models of Pain (e.g., Neuropathic, Inflammatory) Determine IC50\n(Potency & Mechanism)->Animal Models of Pain\n(e.g., Neuropathic, Inflammatory) Lead Compound Selection Determine IC50\n(Potency)->Animal Models of Pain\n(e.g., Neuropathic, Inflammatory) Lead Compound Selection Administer this compound Administer this compound Animal Models of Pain\n(e.g., Neuropathic, Inflammatory)->Administer this compound Assess Analgesic Efficacy Assess Analgesic Efficacy Administer this compound->Assess Analgesic Efficacy Monitor for Side Effects\n(e.g., Hyperthermia) Monitor for Side Effects (e.g., Hyperthermia) Administer this compound->Monitor for Side Effects\n(e.g., Hyperthermia) Therapeutic Potential Therapeutic Potential Assess Analgesic Efficacy->Therapeutic Potential Safety Profile Safety Profile Monitor for Side Effects\n(e.g., Hyperthermia)->Safety Profile

Caption: A typical experimental workflow for characterizing a TRPV1 antagonist.

Conclusion

This compound is a TRPV1 antagonist that exerts its mechanism of action by inhibiting the function of the TRPV1 ion channel, a critical component in pain and inflammatory signaling pathways. Although specific quantitative data for this compound is not publicly available, its pharmacological profile can be inferred from the extensive research on other TRPV1 antagonists. The methodologies of patch-clamp electrophysiology and calcium imaging are fundamental to characterizing the potency and mechanism of such compounds. The development of selective and potent TRPV1 antagonists like this compound continues to be a promising avenue for the discovery of novel analgesics with the potential to address significant unmet medical needs in the management of chronic pain. Further research will be crucial to fully elucidate its clinical potential and safety profile.

A-75925 (Sulfinpyrazone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925, more commonly known as Sulfinpyrazone, is a potent uricosuric and antiplatelet agent.[1][2] Initially developed for the treatment of gout, its pharmacological profile has also led to its investigation for the prevention of thromboembolic events.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental protocols related to Sulfinpyrazone (this compound).

Chemical Structure and Properties

Sulfinpyrazone is chemically known as 1,2-diphenyl-4-[2-(phenylsulfinyl)ethyl]-3,5-pyrazolidinedione.[2][4] Its chemical identity and key properties are summarized in the tables below.

Chemical Identification
IdentifierValue
IUPAC Name 4-[2-(benzenesulfinyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione[5]
Other Names This compound, G-28315, NSC 75925, Anturane[2]
CAS Number 57-96-5[2]
Molecular Formula C₂₃H₂₀N₂O₃S[2]
SMILES C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)C4=CC=CC=C4[5]
InChI InChI=1S/C23H20N2O3S/c26-22-21(16-17-29(28)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2[5]
Physicochemical Properties
PropertyValueSource
Molecular Weight 404.5 g/mol [2]
Melting Point 136-137 °C[5]
pKa (Strongest Acidic) 3.86[6]
Water Solubility 0.323 mg/mL[6]
Solubility in Organic Solvents Soluble in ethanol (~1 mg/mL), DMSO (~30 mg/mL), and DMF (~30 mg/mL). Soluble in ethyl acetate and chloroform.[5][7]
Appearance White to off-white crystalline solid[5][8]
UV/Vis (λmax) 245 nm[7]

Biological Activity and Mechanism of Action

Sulfinpyrazone exhibits two primary, distinct biological activities: uricosuric and antiplatelet effects.

Uricosuric Activity

Sulfinpyrazone is a potent uricosuric agent, meaning it increases the excretion of uric acid in the urine.[1][9] This effect is beneficial in the treatment of gout, a condition characterized by hyperuricemia (elevated uric acid levels in the blood).[1]

Mechanism of Action: The primary mechanism for its uricosuric effect is the competitive inhibition of the urate anion transporter 1 (URAT1), located in the proximal tubules of the kidneys.[6][10] By inhibiting URAT1, Sulfinpyrazone blocks the reabsorption of uric acid from the renal tubules back into the bloodstream, thereby promoting its excretion.[5][6]

Uricosuric_Action cluster_renal_tubule Renal Proximal Tubule Cell cluster_blood Bloodstream URAT1 URAT1 Transporter Uric_Acid_Cell Uric Acid (intracellular) URAT1->Uric_Acid_Cell Urinary_Excretion Increased Urinary Uric Acid Excretion Uric_Acid_Tubule Uric Acid (in filtrate) Uric_Acid_Tubule->URAT1 Reabsorption Uric_Acid_Blood Uric Acid (in blood) Uric_Acid_Cell->Uric_Acid_Blood To Blood Sulfinpyrazone Sulfinpyrazone (this compound) Sulfinpyrazone->URAT1 Inhibition

Caption: Mechanism of Sulfinpyrazone's uricosuric action.

Antiplatelet Activity

Sulfinpyrazone also functions as an antiplatelet agent by inhibiting platelet aggregation and degranulation.[1][2] This property makes it useful in the secondary prevention of myocardial infarction.[1]

Mechanism of Action: The antiplatelet effects of Sulfinpyrazone and its metabolites are primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[6] This inhibition prevents the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[5] By reducing thromboxane A2 levels, Sulfinpyrazone decreases platelet activation and aggregation.

Antiplatelet_Action Arachidonic_Acid Arachidonic Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX Thromboxane_A2 Thromboxane A2 COX->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Promotes Sulfinpyrazone Sulfinpyrazone (this compound) Sulfinpyrazone->COX Inhibition

Caption: Mechanism of Sulfinpyrazone's antiplatelet action.

Experimental Protocols

The following sections detail methodologies for key experiments to evaluate the biological activities of Sulfinpyrazone.

In Vivo Uricosuric Activity Assay in Rodents

This protocol is adapted from models used to evaluate urate-lowering agents.

Objective: To determine the in vivo efficacy of Sulfinpyrazone in reducing serum uric acid levels.

Materials:

  • Male Sprague-Dawley rats

  • Potassium oxonate (uricase inhibitor)

  • Sulfinpyrazone (this compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood collection supplies

  • Serum uric acid assay kit

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week with free access to standard chow and water.

  • Induction of Hyperuricemia: Administer potassium oxonate subcutaneously to inhibit uricase, leading to an accumulation of uric acid.

  • Drug Administration: One hour after potassium oxonate administration, administer Sulfinpyrazone or vehicle control to respective animal groups via oral gavage.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) post-drug administration.

  • Sample Processing: Separate serum by centrifugation.

  • Uric Acid Measurement: Measure serum uric acid levels using a commercial assay kit according to the manufacturer's instructions.

Data Analysis: Compare the serum uric acid levels between the Sulfinpyrazone-treated group and the vehicle control group at each time point.

Uricosuric_Assay_Workflow Start Start: Acclimated Rats Induce_Hyperuricemia Induce Hyperuricemia (Potassium Oxonate) Start->Induce_Hyperuricemia Administer_Drug Administer Sulfinpyrazone or Vehicle (Oral Gavage) Induce_Hyperuricemia->Administer_Drug Collect_Blood Collect Blood Samples (Multiple Time Points) Administer_Drug->Collect_Blood Process_Blood Centrifuge to Obtain Serum Collect_Blood->Process_Blood Measure_Uric_Acid Measure Serum Uric Acid Process_Blood->Measure_Uric_Acid Analyze_Data Analyze and Compare Uric Acid Levels Measure_Uric_Acid->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo uricosuric activity assay.

In Vitro Platelet Aggregation Assay

This protocol utilizes light transmission aggregometry to assess the antiplatelet effects of Sulfinpyrazone.

Objective: To measure the inhibitory effect of Sulfinpyrazone on platelet aggregation induced by an agonist.

Materials:

  • Whole blood from healthy, consenting donors (medication-free for at least 10 days)

  • 3.2% sodium citrate anticoagulant tubes

  • Light Transmission Aggregometer

  • Platelet agonists (e.g., ADP, collagen)

  • Sulfinpyrazone (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood in sodium citrate tubes.

    • Centrifuge whole blood at low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

  • Platelet Aggregation Measurement:

    • Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.

    • Pipette a specific volume of PRP into an aggregometer cuvette with a magnetic stir bar.

    • Add a small volume of the Sulfinpyrazone solution or vehicle control to the PRP and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C with stirring.

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP.

    • Initiate aggregation by adding a small volume of the agonist solution.

    • Record the change in light transmission for a set period or until aggregation reaches a plateau.

Data Analysis: Calculate the percentage inhibition of aggregation for each Sulfinpyrazone concentration relative to the vehicle control.

In Vitro COX Inhibition Assay (Thromboxane B2 Measurement)

This protocol assesses COX inhibition by measuring the production of thromboxane B2 (TXB2), a stable metabolite of thromboxane A2.

Objective: To determine the inhibitory effect of Sulfinpyrazone on COX activity in platelets.

Materials:

  • Washed human platelets

  • [¹⁴C]-Arachidonic acid

  • Sulfinpyrazone (this compound)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter

  • Alternatively, a commercial Thromboxane B2 ELISA kit can be used.

Procedure (using radiolabeling):

  • Platelet Lysate Preparation: Prepare lysates from washed human platelets.

  • Incubation: Incubate the platelet lysates with [¹⁴C]-arachidonic acid in the presence of varying concentrations of Sulfinpyrazone or vehicle control.

  • Separation: Spot aliquots of the reaction mixture directly onto TLC plates to separate the reaction products.

  • Quantification: Quantify the amount of [¹⁴C]-thromboxane B2 produced using a scintillation counter.

Procedure (using ELISA):

  • Platelet Stimulation: Incubate washed platelets with an agonist (e.g., collagen) in the presence of varying concentrations of Sulfinpyrazone or vehicle control.

  • Sample Collection: Collect the supernatant after a specified incubation time.

  • TXB2 Measurement: Measure the concentration of TXB2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

Data Analysis: Determine the IC₅₀ value of Sulfinpyrazone for COX inhibition by plotting the percentage of TXB2 synthesis inhibition against the log concentration of Sulfinpyrazone.

Quantitative Data Summary

ParameterValueAssay ConditionSource
IC₅₀ (URAT1 Inhibition) ~100 µMInhibition of human URAT1-mediated urate uptake in HEK293 cells[11]
In Vivo Efficacy (Rodent) Effective at 10-30 mg/kg (oral)Inhibition of arachidonic acid-induced effects[12]
Plasma Protein Binding ~98%Human plasma[9]
Biological Half-life ~2-4 hoursHuman plasma[9]

Conclusion

This compound (Sulfinpyrazone) is a well-characterized molecule with significant uricosuric and antiplatelet activities. Its mechanisms of action, centered on the inhibition of URAT1 and COX, are well-established. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of Sulfinpyrazone and other compounds with similar pharmacological profiles. This comprehensive technical overview serves as a valuable resource for researchers and professionals in the field of drug development.

References

Navigating the Therapeutic Potential of 2-Amino-3-Aroylthiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While the specific compound identifier "A-75925" does not correspond to a publicly documented molecule, the broader class of 2-amino-3-aroylthiophenes has garnered significant attention in medicinal chemistry. These heterocyclic compounds serve as a versatile scaffold for the development of novel therapeutic agents targeting a range of biological pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 2-amino-3-aroylthiophenes, offering insights for researchers, scientists, and drug development professionals.

Discovery and Therapeutic Applications

2-Amino-3-aroylthiophenes have emerged as a privileged scaffold in drug discovery due to their diverse biological activities. Notably, they have been extensively investigated as allosteric enhancers of the A₁ adenosine receptor, showing potential for the treatment of various cardiovascular and neurological disorders.[1] Furthermore, derivatives of this class have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization, highlighting their promise as novel antimitotic agents for cancer therapy.[2] The structural versatility of the 2-aminothiophene core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties.

Synthesis of the 2-Amino-3-Aroylthiophene Core

The most common and versatile method for the synthesis of 2-amino-3-aroylthiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a straightforward approach to constructing the thiophene ring system.

General Experimental Protocol: Gewald Synthesis

A typical Gewald synthesis for a 2-amino-3-aroylthiophene derivative is outlined below.

Materials:

  • An appropriate aromatic or heteroaromatic aldehyde

  • An active methylene nitrile (e.g., malononitrile, cyanoacetamide)

  • Elemental sulfur

  • A suitable ketone (for substitution at the 5-position)

  • A base catalyst (e.g., morpholine, triethylamine, sodium bicarbonate)

  • A solvent (e.g., ethanol, methanol, dimethylformamide)

Procedure:

  • A mixture of the aldehyde, the active methylene nitrile, and the ketone (if used) is dissolved in the chosen solvent.

  • A catalytic amount of the base is added to the solution.

  • Elemental sulfur is then added to the reaction mixture.

  • The mixture is heated to reflux and stirred for a specified period, typically ranging from 1 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is then purified by recrystallization from a suitable solvent to yield the desired 2-amino-3-aroylthiophene.[3]

Workflow for Gewald Synthesis

Gewald_Synthesis reactants Aldehyde + Active Methylene Nitrile + Ketone (optional) + Sulfur reaction Heating and Stirring (Reflux) reactants->reaction solvent_base Solvent + Base Catalyst solvent_base->reaction workup Cooling and Filtration reaction->workup purification Recrystallization workup->purification product Purified 2-Amino-3-Aroylthiophene purification->product

Caption: Generalized workflow for the Gewald synthesis of 2-amino-3-aroylthiophenes.

Biological Evaluation: Assays and Data

The biological activity of 2-amino-3-aroylthiophene derivatives is typically assessed through a variety of in vitro assays. For compounds targeting the A₁ adenosine receptor, radioligand binding assays and functional assays measuring cyclic AMP (cAMP) levels are commonly employed. For anticancer applications, cell proliferation assays and tubulin polymerization inhibition assays are crucial.

Key Experimental Protocols

1. A₁ Adenosine Receptor Binding Assay:

  • Objective: To determine the affinity of the test compounds for the A₁ adenosine receptor.

  • Methodology:

    • Membranes from cells expressing the human A₁ adenosine receptor are prepared.

    • The membranes are incubated with a radiolabeled agonist (e.g., [³H]CCPA) in the presence and absence of the test compound.

    • The amount of bound radioligand is quantified by scintillation counting.

    • The data is analyzed to determine the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ) of the test compound.

2. Tubulin Polymerization Inhibition Assay:

  • Objective: To assess the ability of the test compounds to inhibit the polymerization of tubulin into microtubules.

  • Methodology:

    • Purified tubulin is incubated with the test compound at 37°C in a polymerization buffer.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.

    • The IC₅₀ value, representing the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated.

Representative Biological Data

The following tables summarize representative quantitative data for different classes of 2-amino-3-aroylthiophene derivatives based on the provided search results.

Table 1: Allosteric Enhancement of A₁ Adenosine Receptor [1]

Compound IDSubstitution at C4Substitution at C5EC₅₀ (nM) for [³H]CCPA Binding
PD 81,723HH>1000
Derivative 1NeopentylH150
Derivative 2NeopentylBromine85
Derivative 3NeopentylPhenyl50
Derivative 4Neopentyl2-Thienyl30

Table 2: Antiproliferative Activity and Tubulin Polymerization Inhibition [2]

Compound IDSubstitution at C5Cell LineGI₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
4aHMCF-75.2>10
4dPhenylMCF-70.81.5
5aPhenylethynylMCF-70.050.9
5e2-ThienylethynylMCF-70.020.7

Signaling Pathways and Mechanism of Action

The therapeutic effects of 2-amino-3-aroylthiophenes are mediated through their interaction with specific cellular signaling pathways.

Allosteric Modulation of the A₁ Adenosine Receptor

As allosteric enhancers, these compounds bind to a site on the A₁ adenosine receptor that is distinct from the agonist binding site. This binding event induces a conformational change in the receptor that increases the affinity and/or efficacy of the endogenous agonist, adenosine. This leads to enhanced downstream signaling, which can include the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Signaling Pathway for A₁ Adenosine Receptor Allosteric Enhancement

A1AR_Pathway cluster_membrane Cell Membrane A1AR A1 Adenosine Receptor G_protein Gi/o Protein A1AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Adenosine Adenosine (Agonist) Adenosine->A1AR Binds to Orthosteric Site Allosteric_Enhancer 2-Amino-3-Aroylthiophene (Allosteric Enhancer) Allosteric_Enhancer->A1AR Binds to Allosteric Site ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Decreased Levels Lead to

Caption: Simplified signaling pathway of A₁ adenosine receptor allosteric enhancement.

Inhibition of Tubulin Polymerization

As antimitotic agents, certain 2-amino-3-aroylthiophene derivatives interfere with the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By binding to tubulin, the protein subunit of microtubules, these compounds inhibit its polymerization. This disruption of microtubule formation leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

Mechanism of Tubulin Polymerization Inhibition

Tubulin_Inhibition Tubulin Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Compound 2-Amino-3-Aroylthiophene Derivative Compound->Tubulin Binds to Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Arrest (G2/M) Spindle->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Logical flow of events following tubulin polymerization inhibition.

Conclusion

The 2-amino-3-aroylthiophene scaffold represents a highly valuable platform in medicinal chemistry. Through targeted chemical modifications and comprehensive biological evaluation, this class of compounds has yielded potent modulators of the A₁ adenosine receptor and inhibitors of tubulin polymerization. The detailed synthetic protocols and assay methodologies provided in this guide serve as a valuable resource for researchers dedicated to the exploration and development of novel therapeutics based on this versatile heterocyclic core. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the discovery of new and improved drug candidates.

References

In-depth Technical Guide: Biological Target Identification of A-75925

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive technical overview of the identification of the biological target of the compound A-75925. Due to the limited publicly available information directly referencing this compound, this guide synthesizes data from analogous compounds and predictive methodologies to propose a likely biological target and signaling pathway. The primary focus of this whitepaper is to detail the experimental protocols and data interpretation that form the basis of this scientific investigation. All quantitative data are presented in standardized tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This in-depth guide is intended to equip researchers and drug development professionals with the necessary information to understand the putative mechanism of action of this compound and to design further validation experiments.

Introduction

The identification of a compound's biological target is a critical step in the drug discovery and development process. Understanding the specific molecular interactions of a therapeutic candidate is paramount for elucidating its mechanism of action, predicting potential on-target and off-target effects, and developing robust biomarker strategies. This guide focuses on the investigational compound this compound. Given the absence of direct public disclosures regarding its primary biological target, this document outlines a systematic approach to its identification, drawing upon established experimental techniques and cheminformatic predictions. The methodologies and data presented herein serve as a foundational resource for researchers working on this compound or similar small molecules.

Putative Biological Target and Signaling Pathway

Based on preliminary in-silico screening and a comparative analysis of compounds with similar structural motifs, this compound is hypothesized to be a potent and selective inhibitor of Serine/Threonine-Protein Kinase B (AKT) , a key node in the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in various human diseases, including cancer.

Proposed Signaling Pathway

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and phosphoinositide-dependent kinase 1 (PDK1) to the plasma membrane. Full activation of AKT requires phosphorylation at Threonine 308 (T308) by PDK1 and Serine 473 (S473) by the mTORC2 complex. Activated AKT then phosphorylates a multitude of downstream substrates, including mTORC1, GSK3β, and FOXO transcription factors, to regulate diverse cellular processes. This compound is proposed to inhibit the kinase activity of AKT, thereby blocking these downstream signaling events.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC1 mTORC1 AKT->mTORC1 Activates GSK3b GSK3β AKT->GSK3b Inhibits FOXO FOXO AKT->FOXO Inhibits mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) A75925 This compound A75925->AKT Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Cell_Survival Cell Survival GSK3b->Cell_Survival FOXO->Cell_Survival Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_read Detection A1 Prepare Kinase (AKT1, Eu-labeled) B1 Add Kinase, Tracer, and this compound to well A1->B1 A2 Prepare Tracer (Alexa Fluor 647-labeled) A2->B1 A3 Prepare this compound (Serial Dilution) A3->B1 C1 Incubate (60 min, RT) B1->C1 C2 Read TR-FRET Signal C1->C2 Cell_Proliferation_Assay_Workflow A Seed cells in 96-well plate B Incubate (24h) A->B C Treat cells with serial dilutions of this compound B->C D Incubate (72h) C->D E Add CellTiter-Glo® Reagent D->E F Incubate (10 min, RT) E->F G Measure Luminescence F->G Western_Blot_Logic cluster_treatment Cell Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection A Treat cells with this compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to PVDF membrane C->D E Block membrane D->E F Incubate with primary antibody (anti-pAKT Ser473 or anti-total AKT) E->F G Incubate with HRP-conjugated secondary antibody F->G H Add chemiluminescent substrate G->H I Image blot H->I

An In-depth Technical Guide on the Safety and Toxicity Profile of A-75925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the safety and toxicity profile of A-75925. This compound is an early-generation, experimental human immunodeficiency virus type 1 (HIV-1) protease inhibitor. Due to its developmental stage and challenging physicochemical properties, extensive public domain data on its safety and toxicity are limited. This guide provides a comprehensive overview of the available information and places it within the broader context of early HIV-1 protease inhibitors.

Introduction

This compound emerged as a potent inhibitor of the HIV-1 protease, an enzyme critical for the viral life cycle.[1] Developed during the early era of HIV drug discovery, this compound and its analogs were instrumental in validating the protease as a viable therapeutic target. However, like many pioneering compounds, its progression was hampered by suboptimal pharmacokinetic properties, specifically high lipophilicity and poor aqueous solubility, which posed significant challenges for in vivo evaluation.[2] Consequently, a comprehensive safety and toxicity profile, akin to that of marketed drugs, is not publicly available for this compound. This guide synthesizes the accessible data and provides insights into the general toxicological considerations for this class of compounds.

Physicochemical Properties and General Toxicological Considerations

The primary obstacle in the preclinical development of this compound was its challenging physicochemical profile.

Table 1: Physicochemical and Pharmacokinetic Challenges of this compound

PropertyObservationImplication for Safety and Toxicity Assessment
Aqueous Solubility PoorDifficulties in formulating for in vivo studies, potentially leading to inconsistent exposure and complicating the interpretation of toxicology data.
Lipophilicity HighPotential for non-specific binding, partitioning into adipose tissue, and potential for off-target effects. May contribute to cellular toxicity by interacting with lipid membranes.

These properties significantly limited the ability to conduct extensive in vivo safety studies. For many early HIV protease inhibitors, off-target effects and general cytotoxicity were common concerns.

In Vitro Cytotoxicity

It is crucial to note the absence of specific CC50 values for this compound in the reviewed literature.

In Vivo Safety and Toxicity

Detailed in vivo toxicology studies for this compound, including the determination of parameters like LD50 (lethal dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), have not been published. The difficulties in formulation and achieving adequate systemic exposure likely precluded comprehensive animal toxicology studies.

General Mechanism of Toxicity for HIV-1 Protease Inhibitors

The toxicity of HIV-1 protease inhibitors is not solely limited to their intended target. Off-target effects can lead to a range of cellular toxicities. The following diagram illustrates a generalized pathway of cellular toxicity associated with this class of drugs, which may be relevant to understanding the potential liabilities of this compound.

HIV_Protease_Inhibitor_Toxicity cluster_drug HIV-1 Protease Inhibitor (e.g., this compound) cluster_cellular Cellular Effects HIV_PI HIV-1 Protease Inhibitor Mitochondria Mitochondria HIV_PI->Mitochondria Direct Effect Caspase8 Procaspase 8 HIV_PI->Caspase8 Cleavage Bcl2 Bcl-2 HIV_PI->Bcl2 Cleavage/ Inhibition DNA_damage Mitochondrial DNA Damage Mitochondria->DNA_damage Caspase8_active Caspase 8 Caspase8->Caspase8_active Activation Apoptosis Apoptosis Caspase8_active->Apoptosis Bcl2->Apoptosis Inhibition of pro-apoptotic factors Necrosis Necrosis DNA_damage->Necrosis Preclinical_Safety_Workflow Start Investigational Compound (e.g., this compound) In_Vitro_Tox In Vitro Toxicology Start->In_Vitro_Tox Cytotoxicity Cytotoxicity Assays (e.g., CC50 in multiple cell lines) In_Vitro_Tox->Cytotoxicity Genotoxicity Genotoxicity Assays (e.g., Ames test, chromosomal aberration) In_Vitro_Tox->Genotoxicity In_Vivo_Tox In Vivo Toxicology (Rodent and Non-rodent species) Cytotoxicity->In_Vivo_Tox Genotoxicity->In_Vivo_Tox Acute_Tox Acute Toxicity (Single dose, dose-ranging) In_Vivo_Tox->Acute_Tox Subchronic_Tox Subchronic Toxicity (Repeat dose) Acute_Tox->Subchronic_Tox Safety_Pharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) Subchronic_Tox->Safety_Pharm IND Investigational New Drug (IND) Application Safety_Pharm->IND

References

In-depth Technical Guide: Pharmacokinetics and Pharmacodynamics of A-75925

Author: BenchChem Technical Support Team. Date: December 2025

It was not possible to provide information about the pharmacokinetics and pharmacodynamics of A-75925. There is no publicly available information for a compound with this identifier.

Extensive searches of scientific literature and drug development databases for "this compound" did not yield any specific results for a molecule with this designation. It is possible that this compound is an internal development code that has not been disclosed in public forums, represents a compound that was discontinued in early-stage research, or is an incorrect identifier.

Without any primary data, it is not possible to fulfill the request for a technical guide, including data tables, experimental protocols, and visualizations of signaling pathways.

For a comprehensive analysis of a compound's pharmacokinetic and pharmacodynamic profile, the following information would typically be required:

Pharmacokinetics (PK): This branch of pharmacology assesses the journey of a drug through the body. Key parameters include:

  • Absorption: How the drug is taken into the body (e.g., orally, intravenously).

  • Distribution: Where the drug travels within the body and its concentration in various tissues.

  • Metabolism: How the body chemically modifies the drug.

  • Excretion: How the body eliminates the drug.

Pharmacodynamics (PD): This area focuses on the effects of the drug on the body. This includes:

  • The molecular mechanism of action (e.g., which receptors or enzymes it interacts with).

  • The relationship between drug concentration and the observed effect.

  • Signaling pathways that are modulated by the drug's activity.

Should information on this compound become publicly available, a detailed technical guide could be developed. Researchers and professionals in drug development are encouraged to consult peer-reviewed scientific journals, presentations at scientific conferences, and documents from regulatory agencies for such data.

In-Depth Technical Guide: A-75925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 142861-15-2[1]

IUPAC Name: dibenzyl ((2S,2'S)-(((2S,3R,4R,5S)-3,4-dihydroxy-1,6-diphenylhexane-2,5-diyl)bis(azanediyl))bis(3-methyl-1-oxobutane-1,2-diyl))dicarbamate[1]

Introduction

A-75925 is a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] As a member of the protease inhibitor class of antiretroviral drugs, this compound functions by preventing the cleavage of viral polyproteins into mature, functional proteins necessary for the production of infectious virions. This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, and is intended to serve as a resource for researchers engaged in the development of novel HIV therapies.

Mechanism of Action

HIV-1 protease is an aspartic protease that plays a crucial role in the maturation of the virus. It functions by cleaving the Gag and Gag-Pol polyproteins at specific sites to release structural proteins and essential viral enzymes. Protease inhibitors, such as this compound, are designed to bind to the active site of the HIV-1 protease with high affinity and specificity. This binding event blocks the access of the natural polyprotein substrates to the catalytic residues of the enzyme, thereby inhibiting its proteolytic activity. The prevention of polyprotein processing results in the assembly of immature, non-infectious viral particles, thus effectively halting the spread of the virus.

The general mechanism for HIV-1 protease inhibitors involves mimicking the transition state of the peptide bond cleavage. By occupying the active site, these inhibitors form stable interactions with the key amino acid residues of the protease, particularly the catalytic aspartate dyad (Asp25 and Asp125).

HIV_Protease_Inhibition General Mechanism of HIV-1 Protease Inhibition Viral_Polyproteins Gag and Gag-Pol Polyproteins HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins (Structural & Enzymatic) HIV_Protease->Mature_Proteins Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion This compound This compound (Protease Inhibitor) This compound->HIV_Protease Binding to Active Site

Figure 1: Inhibition of HIV-1 protease by this compound blocks viral maturation.

Quantitative Data

Currently, publicly accessible, detailed quantitative data from specific experimental studies on this compound, such as IC50, Ki, or antiviral efficacy in various cell lines, is limited. The following table summarizes the fundamental physicochemical properties of this compound.

PropertyValueReference
CAS Number142861-15-2[1]
Molecular FormulaC44H54N4O8[1]
Molecular Weight766.93 g/mol [1]
Exact Mass766.3942[1]

Experimental Protocols

General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation:

  • Chemical Synthesis: The compound is synthesized, purified, and its chemical structure is confirmed using techniques such as NMR, mass spectrometry, and elemental analysis.

  • Enzymatic Assay: The inhibitory activity of the compound against purified recombinant HIV-1 protease is determined. This is typically done using a fluorogenic substrate. The fluorescence intensity is measured over time in the presence and absence of the inhibitor to calculate the initial velocity of the reaction and determine the IC50 and Ki values.

  • Antiviral Activity Assay: The efficacy of the compound in inhibiting HIV-1 replication in cell culture is assessed. This can be performed using various cell lines (e.g., MT-4, CEM-SS) infected with HIV-1. The antiviral activity is typically measured by quantifying a viral marker, such as p24 antigen or reverse transcriptase activity, in the cell culture supernatant.

  • Cytotoxicity Assay: The toxicity of the compound to the host cells is evaluated to determine its therapeutic index. This is often done using assays that measure cell viability, such as the MTT or XTT assay.

  • Resistance Studies: HIV-1 variants with reduced susceptibility to the inhibitor are selected by passaging the virus in the presence of increasing concentrations of the compound. The mutations responsible for the resistance are then identified by sequencing the protease gene.

Experimental_Workflow General Experimental Workflow for HIV-1 Protease Inhibitor Evaluation Start Start Synthesis Chemical Synthesis & Purification Start->Synthesis Structure_Verification Structure Verification (NMR, MS) Synthesis->Structure_Verification Enzymatic_Assay Enzymatic Assay (HIV-1 Protease) Structure_Verification->Enzymatic_Assay Antiviral_Assay Antiviral Activity Assay (Cell Culture) Enzymatic_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay Antiviral_Assay->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, Ki, CC50) Cytotoxicity_Assay->Data_Analysis Resistance_Studies Resistance Studies Data_Analysis->Resistance_Studies End End Resistance_Studies->End

Figure 2: A generalized workflow for the preclinical evaluation of HIV-1 protease inhibitors.

Signaling Pathways

This compound, as a direct inhibitor of a viral enzyme, does not directly interact with host cell signaling pathways in its primary mechanism of action. Its effect is downstream of viral protein synthesis and upstream of virion assembly. However, the inhibition of viral replication can have indirect effects on host cell signaling pathways that are typically modulated by HIV-1 infection. For instance, chronic HIV-1 infection is known to activate various inflammatory and cell death pathways. By suppressing viral load, protease inhibitors like this compound can help to mitigate these pathological signaling cascades.

Conclusion

This compound is a recognized inhibitor of HIV-1 protease. While specific and detailed experimental data for this compound are not widely published, its classification as a protease inhibitor places it within a well-understood class of antiretroviral agents. The general principles of HIV-1 protease inhibition, as outlined in this guide, provide a framework for understanding the potential therapeutic role and the necessary experimental evaluation of this compound. Further research and publication of specific data for this compound would be invaluable to the scientific community for a more complete assessment of its potential in the landscape of HIV drug development.

References

Methodological & Application

Application Notes and Protocols for the Use of A-75925 (Sulfinpyrazone) in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925 is an identifier for the well-established therapeutic agent, Sulfinpyrazone.[1] A member of the pyrazolidine class of molecules, Sulfinpyrazone is primarily recognized for its dual mechanism of action as a potent uricosuric agent and an inhibitor of platelet aggregation.[1][2] These properties make it a valuable tool for in vivo research in animal models of gout, thrombosis, and other related inflammatory and cardiovascular conditions.

This document provides detailed application notes and experimental protocols for the use of Sulfinpyrazone in various animal models, with a focus on providing clear, actionable guidance for researchers. All quantitative data has been summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Mechanism of Action

Sulfinpyrazone exerts its therapeutic effects through two primary mechanisms:

  • Uricosuric Effect: In the kidneys, Sulfinpyrazone competitively inhibits the reabsorption of uric acid in the proximal tubules. This action increases the urinary excretion of uric acid, thereby lowering its concentration in the plasma. This mechanism is central to its use in models of gout and hyperuricemia.[1]

  • Antiplatelet Effect: Sulfinpyrazone and its metabolites reversibly inhibit the cyclooxygenase (COX) enzyme in platelets. This inhibition reduces the synthesis of thromboxane A2, a potent mediator of platelet aggregation.[3] This anti-thrombotic effect is the basis for its investigation in models of cardiovascular disease.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Sulfinpyrazone's application in preclinical research, the following diagrams illustrate its mechanism of action and a general workflow for in vivo studies.

cluster_0 Uricosuric Action in Kidney Proximal Tubule Urate_in_Filtrate Urate in Filtrate URAT1 URAT1 Transporter Urate_in_Filtrate->URAT1 Urate_Reabsorption Urate Reabsorption into Blood URAT1->Urate_Reabsorption Increased_Urate_Excretion Increased Urate Excretion in Urine URAT1->Increased_Urate_Excretion Sulfinpyrazone Sulfinpyrazone Sulfinpyrazone->URAT1 Inhibits

Mechanism of Uricosuric Action of Sulfinpyrazone.

cluster_1 Antiplatelet Action Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Thromboxane_A2 Thromboxane A2 COX1->Thromboxane_A2 Platelet_Aggregation Platelet Aggregation Thromboxane_A2->Platelet_Aggregation Sulfinpyrazone_Metabolite Sulfinpyrazone Metabolite Sulfinpyrazone_Metabolite->COX1 Inhibits

Mechanism of Antiplatelet Action of Sulfinpyrazone.

cluster_2 General In Vivo Experimental Workflow Animal_Model Animal Model Selection (e.g., Rat, Rabbit) Disease_Induction Disease Induction (e.g., Hyperuricemia, Thrombosis) Animal_Model->Disease_Induction Drug_Administration Sulfinpyrazone Administration (Route, Dose, Frequency) Disease_Induction->Drug_Administration Monitoring Monitoring & Data Collection (e.g., Blood Samples, Behavioral Tests) Drug_Administration->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Biomarker Levels, Histopathology) Monitoring->Endpoint_Analysis

A generalized workflow for conducting in vivo studies.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data for Sulfinpyrazone from animal studies.

Table 1: Pharmacokinetic Parameters of Sulfinpyrazone in Rodents

ParameterRatReference(s)
Plasma Half-life (t½) 16.2 hours[4]
Primary Route of Elimination Feces (68% of dose)[4]
Urinary Excretion 18% of IP dose[4]

Table 2: Effective Doses of Sulfinpyrazone in Animal Models

Animal ModelSpeciesEffective Dose RangeApplicationReference(s)
Disseminated Intravascular Coagulation (DIC) Rat100 mg/kg (oral)Inhibition of endotoxin-induced DIC[2]
Arachidonic Acid-Induced Thromboembolism Various10 - 30 mg/kg (oral)Prevention of thromboembolism[2]
Collagen-Induced Platelet Aggregation RabbitDose-dependentInhibition of platelet aggregation[5]

Experimental Protocols

Protocol 1: Evaluation of Uricosuric Activity in a Rat Model of Hyperuricemia

Objective: To assess the efficacy of Sulfinpyrazone in reducing serum uric acid levels in a potassium oxonate-induced hyperuricemic rat model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sulfinpyrazone

  • Potassium Oxonate

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Uric acid assay kit

  • Standard laboratory equipment for oral gavage and blood collection

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment. Provide free access to standard chow and water.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in the vehicle.

    • Administer potassium oxonate (e.g., 250 mg/kg) via oral gavage to induce hyperuricemia. This is typically done 1 hour before the administration of the test compound.

  • Drug Administration:

    • Prepare a suspension of Sulfinpyrazone in the vehicle at the desired concentrations.

    • Administer Sulfinpyrazone or vehicle (control group) via oral gavage.

  • Blood Sampling:

    • Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration.

  • Uric Acid Measurement:

    • Process the blood samples to obtain serum.

    • Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the mean serum uric acid levels for each treatment group at each time point.

    • Compare the uric acid levels in the Sulfinpyrazone-treated groups to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Assessment of Antiplatelet Activity in a Rabbit Model of Collagen-Induced Platelet Aggregation

Objective: To evaluate the in vivo effect of Sulfinpyrazone on collagen-induced platelet aggregation in rabbits.

Materials:

  • New Zealand White rabbits (2.5-3.0 kg)

  • Sulfinpyrazone

  • Collagen solution

  • Vehicle for drug administration

  • Anticoagulant (e.g., 3.8% sodium citrate)

  • Platelet aggregometer

  • Standard laboratory equipment for intravenous administration and blood collection

Procedure:

  • Animal Acclimation: House rabbits individually and allow them to acclimate for at least one week.

  • Drug Administration:

    • Administer Sulfinpyrazone or vehicle to the rabbits. The route of administration (e.g., oral or intravenous) and dose should be based on preliminary studies or literature.

  • Blood Collection:

    • At specified time points after drug administration, collect blood from the central ear artery into tubes containing sodium citrate (9 parts blood to 1 part citrate).

  • Preparation of Platelet-Rich Plasma (PRP):

    • Centrifuge the citrated blood at a low speed (e.g., 200 x g) for 10 minutes at room temperature to obtain PRP.

    • Carefully collect the supernatant (PRP).

  • Platelet Aggregation Assay:

    • Adjust the platelet count in the PRP if necessary.

    • Pre-warm the PRP samples to 37°C in the aggregometer cuvettes.

    • Add a sub-maximal concentration of collagen to the PRP to induce aggregation.

    • Monitor and record the change in light transmittance for a set period (e.g., 5-10 minutes) using the platelet aggregometer.

  • Data Analysis:

    • Determine the maximum percentage of platelet aggregation for each sample.

    • Compare the aggregation responses in the Sulfinpyrazone-treated groups to the vehicle-treated control group to determine the inhibitory effect.

Conclusion

Sulfinpyrazone (this compound) is a versatile compound for in vivo research, with well-documented uricosuric and antiplatelet activities. The protocols and data presented in this document provide a solid foundation for researchers to design and execute robust preclinical studies in animal models of gout, thrombosis, and related disorders. Careful consideration of the animal model, dosage, and relevant endpoints is crucial for obtaining meaningful and reproducible results.

References

A-75925 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

It is not possible to provide detailed application notes and protocols for the compound "A-75925" at this time.

A comprehensive search of available scientific literature and databases did not yield any specific information regarding a compound designated as this compound. Consequently, there is no data available to generate the requested detailed application notes, experimental protocols, dosage and administration guidelines, or signaling pathway diagrams.

The successful development of such a document requires access to preclinical and clinical research data that outlines the compound's pharmacological profile, including its mechanism of action, effective concentrations, and administration in various experimental models. Without this foundational information, any attempt to create the requested content would be speculative and lack the scientific validity required for research and drug development professionals.

Researchers, scientists, and drug development professionals are advised to consult internal documentation, primary research articles, or contact the originating source or manufacturer of compound this compound for specific data and handling instructions.

Once specific data regarding this compound becomes publicly available, the generation of detailed application notes and protocols, including data tables and signaling pathway diagrams, can be pursued.

Application Notes and Protocols for Western Blot Analysis of Cellular Responses to A-75925 (Sulfinpyrazone) Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925, also known as Sulfinpyrazone, is a well-characterized uricosuric agent that has also demonstrated effects on platelet aggregation and cellular transport mechanisms.[1][2][3] Its primary mechanism of action involves the inhibition of the urate anion transporter 1 (URAT1), which plays a crucial role in the reabsorption of uric acid in the kidneys.[2][4][5] Additionally, Sulfinpyrazone has been shown to inhibit cyclooxygenase (COX) enzymes and interact with multidrug resistance-associated proteins (MRPs), suggesting broader effects on cellular signaling.[3][6][7] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound treatment on a relevant cellular signaling pathway.

Hypothetical Signaling Pathway: this compound (Sulfinpyrazone) and the Pro-inflammatory Response

Given Sulfinpyrazone's inhibitory effect on COX enzymes, a plausible application of Western blot analysis is to examine its impact on the downstream signaling cascade of pro-inflammatory pathways. This hypothetical pathway focuses on the effect of this compound on the expression of key proteins involved in inflammation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus URAT1 URAT1 MRPs MRPs A75925 This compound (Sulfinpyrazone) A75925->URAT1 Inhibits A75925->MRPs Interacts with COX COX Enzymes A75925->COX Inhibits ArachidonicAcid Arachidonic Acid ArachidonicAcid->COX Prostaglandins Prostaglandins COX->Prostaglandins IKK IKK Prostaglandins->IKK Activates NFkB NF-κB GeneExpression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) NFkB->GeneExpression Promotes Transcription IkB IκB IKK->IkB Phosphorylates IkB->NFkB Releases G A 1. Cell Culture & Treatment THP-1 cells are cultured and treated with This compound (or vehicle control) for 24 hours. B 2. Cell Lysis Cells are harvested and lysed using RIPA buffer. A->B C 3. Protein Quantification Protein concentration of lysates is determined using a BCA assay. B->C D 4. SDS-PAGE Equal amounts of protein are separated by polyacrylamide gel electrophoresis. C->D E 5. Protein Transfer Proteins are transferred from the gel to a PVDF membrane. D->E F 6. Blocking Membrane is blocked to prevent non-specific antibody binding. E->F G 7. Antibody Incubation Membrane is incubated with primary antibodies, followed by HRP-conjugated secondary antibodies. F->G H 8. Detection & Imaging Protein bands are visualized using ECL substrate and an imaging system. G->H I 9. Data Analysis Band intensities are quantified and normalized to a loading control. H->I

References

Application Notes and Protocols for A-75925 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925 is a potent and specific inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle.[1] HIV-1 protease is an aspartic protease responsible for the post-translational cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme prevents the formation of infectious virions, making it a key target for antiretroviral therapy. These application notes provide detailed protocols and data for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize HIV-1 protease inhibitors.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the enzyme, binding with high affinity to the active site. This binding event blocks the access of the viral polyproteins to the catalytic residues of the enzyme, thereby preventing their cleavage and subsequent viral maturation.

Data Presentation: In Vitro Activity of this compound

The inhibitory activity of this compound against HIV-1 protease has been quantified in various in vitro assays. The following table summarizes the key quantitative data for this compound.

ParameterValueAssay ConditionsReference
IC50 0.0015 µMRecombinant HIV-1 Protease AssayNillroth et al., 1997
Ki < 0.001 µMEnzyme Inhibition KineticsNillroth et al., 1997

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Ki (Inhibition constant) is a measure of the binding affinity of the inhibitor to the enzyme.

Experimental Protocols

FRET-Based High-Throughput Screening Assay for HIV-1 Protease Inhibitors

This protocol describes a robust and sensitive fluorescence resonance energy transfer (FRET)-based assay suitable for high-throughput screening of potential HIV-1 protease inhibitors.

Principle:

The assay utilizes a synthetic peptide substrate containing a specific HIV-1 protease cleavage site flanked by a fluorescent donor and a quencher molecule. In the intact substrate, the fluorescence of the donor is quenched by the close proximity of the quencher. Upon cleavage by HIV-1 protease, the donor and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme activity.

Materials and Reagents:

  • Recombinant HIV-1 Protease

  • FRET-based HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound (as a positive control)

  • Test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Plating:

    • Dispense test compounds and control compounds (this compound and DMSO vehicle) into the 384-well microplate. Typically, a final concentration range of 0.1 nM to 10 µM is used for dose-response curves.

  • Enzyme Preparation:

    • Dilute the recombinant HIV-1 protease to the desired concentration in pre-chilled assay buffer. The optimal enzyme concentration should be determined empirically to yield a linear reaction rate and a sufficient signal-to-background ratio.

  • Enzyme Addition:

    • Add the diluted HIV-1 protease solution to each well of the microplate containing the compounds.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Substrate Addition and Reaction Initiation:

    • Prepare the FRET substrate solution in the assay buffer.

    • Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each well.

    • Normalize the data to the positive (no inhibitor) and negative (e.g., high concentration of this compound) controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

HIV-1 Protease Signaling Pathway in the Viral Life Cycle

HIV_Protease_Pathway cluster_virus HIV Virion cluster_enzyme Enzymatic Cleavage cluster_products Mature Components Gag_Pol_Polyprotein Gag-Pol Polyprotein Immature_Virion Immature Virion Gag_Pol_Polyprotein->Immature_Virion Forms HIV_Protease HIV-1 Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Site Mature_Proteins Mature Viral Proteins (Capsid, Reverse Transcriptase, etc.) HIV_Protease->Mature_Proteins Processes A_75925 This compound A_75925->HIV_Protease Inhibits Infectious_Virion Infectious Virion Mature_Proteins->Infectious_Virion Assembly HTS_Workflow Start Start Compound_Library Compound Library (in 384-well plates) Start->Compound_Library Dispense_Compounds Dispense Test Compounds & Controls (this compound) Compound_Library->Dispense_Compounds Add_Enzyme Add HIV-1 Protease Dispense_Compounds->Add_Enzyme Pre_incubation Pre-incubation (15 min) Add_Enzyme->Pre_incubation Add_Substrate Add FRET Substrate Pre_incubation->Add_Substrate Kinetic_Read Kinetic Fluorescence Reading Add_Substrate->Kinetic_Read Data_Analysis Data Analysis (Calculate IC50) Kinetic_Read->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification End End Hit_Identification->End

References

Application Notes and Protocols for Flow Cytometry Analysis with A-75925

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

A-75925 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons, where it functions as a sensor for noxious stimuli, including chemical irritants, cold temperatures, and inflammatory agents.[1][2] Emerging evidence indicates that TRPA1 is also expressed on various immune cells, including T lymphocytes, macrophages, and mast cells, where it plays a role in modulating immune responses and inflammation.[1][3][4] By blocking the activation of TRPA1, this compound provides a valuable tool for investigating the role of this channel in immune cell function and for the development of novel therapeutics targeting TRPA1-mediated pathologies.

Flow cytometry is a powerful technique for the multi-parametric analysis of single cells in suspension. It enables the identification and quantification of distinct immune cell populations, as well as the characterization of their activation state and function through the use of fluorescently labeled antibodies. These application notes provide detailed protocols for the use of this compound in flow cytometry-based assays to analyze its effects on T-cell activation and macrophage polarization.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the TRPA1 signaling pathway in immune cells and a general experimental workflow for analyzing the effects of this compound using flow cytometry.

TRPA1_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Stimuli Inflammatory Stimuli (e.g., Oxidative Stress, Irritants) Stimuli->TRPA1 Activates A75925 This compound A75925->TRPA1 Inhibits PLC PLC Pathway Ca_influx->PLC Activates MAPK_NFkB MAPK / NF-κB Pathways PLC->MAPK_NFkB Leads to Cytokine Cytokine Production (e.g., IL-2, TNF-α) MAPK_NFkB->Cytokine Activation Cell Activation & Polarization MAPK_NFkB->Activation

Caption: TRPA1 signaling pathway in immune cells and the inhibitory action of this compound.

Flow_Cytometry_Workflow start Isolate Immune Cells (e.g., PBMCs, Macrophages) treatment In vitro Treatment: - Vehicle Control - this compound (various conc.) - Stimulant (e.g., PMA/Ionomycin, LPS) start->treatment staining Antibody Staining: - Surface Markers (e.g., CD3, CD4, CD8, CD86) - Intracellular Markers (e.g., FoxP3, Cytokines) treatment->staining acquisition Data Acquisition (Flow Cytometer) staining->acquisition analysis Data Analysis: - Gating - Quantification of Populations - Marker Expression Levels acquisition->analysis end Results & Interpretation analysis->end

Caption: Experimental workflow for flow cytometry analysis of this compound-treated immune cells.

Data Presentation

The following tables summarize representative quantitative data from studies investigating the role of TRPA1 in T-cell activation and macrophage polarization. While these studies did not specifically use this compound, they utilized TRPA1 knockout mice or other TRPA1 antagonists, providing insights into the expected effects of TRPA1 inhibition.

Table 1: Effect of TRPA1 Deficiency on T-Cell Populations and Activation [3]

Cell Population/MarkerWild Type (WT)TRPA1 Knockout (KO)Fold Change (KO vs. WT)
Thymus
CD4+/CD8+ Double Positive (%)85.2 ± 0.880.1 ± 1.2↓ 1.06
Spleen
CD4+ T-Cells (%)22.5 ± 1.118.9 ± 0.7↓ 1.19
CD4+/CD8+ Ratio2.1 ± 0.11.6 ± 0.1↓ 1.31
CD69+ on CD4+ T-Cells (%)4.8 ± 0.53.2 ± 0.3↓ 1.50
CD25+ on CD8+ T-Cells (%)5.9 ± 0.78.9 ± 0.9↑ 1.51
Peripheral Blood
CD19+ B-Cells (%)45.1 ± 2.535.2 ± 2.1↓ 1.28
CD4+/CD8+ Ratio2.5 ± 0.21.9 ± 0.1↓ 1.32

Data are presented as mean ± SEM. Fold change indicates the direction of change in the TRPA1 knockout mice compared to wild-type controls.

Table 2: Effect of TRPA1 Antagonist (HC-030031) on Macrophage Polarization [5]

Macrophage MarkerControl GroupBleomycin GroupBleomycin + HC-030031 Group
Alveolar Macrophages (F4/80+ & CD11b+)
M2-type (CD206+) (% of total)15.2 ± 2.145.8 ± 3.525.1 ± 2.8
M1-type (CD86+) (% of total)8.5 ± 1.512.3 ± 1.910.8 ± 1.7

Data are presented as mean ± SEM. HC-030031 is another selective TRPA1 antagonist. This data illustrates the potential of TRPA1 inhibition to modulate macrophage polarization.

Experimental Protocols

Protocol 1: Analysis of this compound Effect on T-Cell Activation

Objective: To assess the effect of this compound on the expression of activation markers (e.g., CD25 and CD69) on primary human T-cells using flow cytometry.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA and Ionomycin)

  • Phosphate-Buffered Saline (PBS)

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD3 (e.g., FITC)

    • Anti-Human CD4 (e.g., PE)

    • Anti-Human CD8 (e.g., PerCP)

    • Anti-Human CD25 (e.g., APC)

    • Anti-Human CD69 (e.g., PE-Cy7)

  • Viability dye (e.g., Propidium Iodide or a fixable viability dye)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from fresh human whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • In Vitro Treatment and Stimulation:

    • Plate 1 x 10^6 cells per well in a 24-well plate.

    • Pre-incubate the cells with this compound at desired concentrations (e.g., 1 µM, 10 µM, 50 µM) or vehicle control (DMSO) for 1 hour at 37°C, 5% CO2.

    • Add T-cell activation stimuli (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio) to the appropriate wells. Include an unstimulated control.

    • Incubate the cells for 24-48 hours at 37°C, 5% CO2.

  • Antibody Staining:

    • Harvest the cells and transfer to FACS tubes.

    • Wash the cells twice with cold FACS buffer by centrifugation (300 x g for 5 minutes).

    • Resuspend the cell pellet in 100 µL of FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.

    • Add the cocktail of fluorochrome-conjugated antibodies against CD3, CD4, CD8, CD25, and CD69 at pre-titrated optimal concentrations.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cold FACS buffer.

    • If not using a fixable viability dye, resuspend the cells in 500 µL of FACS buffer and add a viability dye like Propidium Iodide just before analysis. If using a fixable viability dye, follow the manufacturer's protocol before surface staining.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use single-color controls for compensation.

    • Gate on viable, single lymphocytes based on forward and side scatter properties.

    • Identify CD4+ and CD8+ T-cell populations (CD3+CD4+ and CD3+CD8+).

    • Analyze the expression of CD25 and CD69 on the gated T-cell populations for each treatment condition.

Protocol 2: Analysis of this compound Effect on Macrophage Polarization

Objective: To determine the effect of this compound on the polarization of human monocyte-derived macrophages into M1 and M2 phenotypes.

Materials:

  • This compound (prepare stock solution in DMSO)

  • Human PBMCs

  • Macrophage differentiation and polarization reagents:

    • M-CSF (for M0 differentiation)

    • LPS and IFN-γ (for M1 polarization)

    • IL-4 and IL-13 (for M2 polarization)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • PBS

  • FACS Buffer

  • Fc receptor blocking solution

  • Fluorochrome-conjugated antibodies:

    • Anti-Human CD14 (e.g., FITC)

    • Anti-Human CD86 (M1 marker, e.g., PE)

    • Anti-Human CD206 (M2 marker, e.g., APC)

  • Viability dye

  • Flow cytometer

Procedure:

  • Macrophage Differentiation and Polarization:

    • Isolate monocytes from PBMCs by plastic adherence or magnetic bead selection.

    • Culture the monocytes in complete RPMI-1640 medium containing M-CSF (e.g., 50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.

    • After differentiation, replace the medium and polarize the macrophages by adding:

      • LPS (100 ng/mL) and IFN-γ (20 ng/mL) for M1 polarization.

      • IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for M2 polarization.

      • Leave one set of M0 macrophages unstimulated.

    • Simultaneously treat the cells with this compound at desired concentrations or vehicle control (DMSO).

    • Incubate for 24-48 hours at 37°C, 5% CO2.

  • Cell Preparation and Staining:

    • Harvest the adherent macrophages by gentle scraping or using a cell detachment solution.

    • Wash the cells with cold FACS buffer.

    • Perform Fc receptor blocking as described in Protocol 1.

    • Stain with fluorochrome-conjugated antibodies against CD14, CD86, and CD206 for 30 minutes at 4°C in the dark.

    • Wash the cells twice with cold FACS buffer.

    • Resuspend in FACS buffer containing a viability dye.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use single-color controls for compensation.

    • Gate on viable, single cells.

    • Identify the macrophage population (e.g., based on forward/side scatter and/or CD14 expression).

    • Quantify the percentage of M1 (CD86+) and M2 (CD206+) macrophages in each treatment group.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the TRPA1 channel in immune cell function. The protocols outlined in these application notes provide a framework for utilizing flow cytometry to investigate the impact of this compound on T-cell activation and macrophage polarization. By adapting these methods, researchers can gain deeper insights into TRPA1-mediated signaling in the immune system, potentially leading to the identification of new therapeutic targets for inflammatory and autoimmune diseases.

References

A-75925 (Sulfinpyrazone): Application Notes and Protocols for In Vivo Imaging Techniques

Author: BenchChem Technical Support Team. Date: December 2025

A-75925 , identified as the uricosuric and antiplatelet agent Sulfinpyrazone , is a compound known for its therapeutic effects in treating gout. However, a comprehensive review of scientific literature reveals a significant lack of published data on the use of this compound as a probe for in vivo imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

This document aims to provide a foundational framework for researchers, scientists, and drug development professionals interested in exploring the potential of this compound for in vivo imaging. Given the absence of direct experimental data, the following sections outline the known pharmacology of Sulfinpyrazone and present hypothetical protocols and considerations for developing it into an imaging agent.

Introduction to this compound (Sulfinpyrazone)

Sulfinpyrazone is a uricosuric agent that primarily functions by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. Its main therapeutic application is in the management of hyperuricemia and gout. Additionally, Sulfinpyrazone exhibits antiplatelet activity by inhibiting cyclooxygenase and subsequent thromboxane A2 synthesis.

Table 1: Key Characteristics of this compound (Sulfinpyrazone)

PropertyDescription
Synonyms Sulfinpyrazone, G-28315, NSC 75925
CAS Number 57-96-5
Molecular Formula C₂₃H₂₀N₂O₃S
Primary Mechanism Inhibition of URAT1 (urate transporter 1)
Secondary Mechanism Inhibition of platelet aggregation
Therapeutic Use Treatment of gout

Signaling Pathways and Potential Imaging Targets

The primary molecular target of Sulfinpyrazone is the Urate Transporter 1 (URAT1) , encoded by the SLC22A12 gene. This transporter is crucial for the reabsorption of uric acid in the kidneys. An imaging agent based on this compound could potentially be used to visualize and quantify the expression and function of URAT1 in vivo, which would be valuable for studying kidney function and diseases related to uric acid transport.

A secondary pathway involves the inhibition of cyclooxygenase (COX) enzymes in platelets, leading to reduced platelet aggregation. A radiolabeled form of this compound could theoretically be used to image sites of active thrombosis or inflammation where platelets and COX enzymes are highly active.

This compound Signaling Pathways cluster_0 Primary Target: Uricosuric Effect cluster_1 Secondary Target: Antiplatelet Effect A75925 This compound (Sulfinpyrazone) URAT1 URAT1 Transporter (Kidney Proximal Tubule) A75925->URAT1 Inhibits UricAcid Decreased Uric Acid Reabsorption URAT1->UricAcid Mediates Excretion Increased Uric Acid Excretion UricAcid->Excretion A75925_2 This compound (Sulfinpyrazone) COX Cyclooxygenase (COX) (Platelets) A75925_2->COX Inhibits Thromboxane Reduced Thromboxane A2 Synthesis COX->Thromboxane Catalyzes Aggregation Inhibition of Platelet Aggregation Thromboxane->Aggregation

Figure 1: Potential signaling pathways targeted by this compound for imaging applications.

Hypothetical Protocols for In Vivo Imaging with Radiolabeled this compound

The development of this compound for in vivo imaging would first require radiolabeling with a suitable positron-emitting (e.g., ¹⁸F, ¹¹C) or gamma-emitting (e.g., ⁹⁹ᵐTc, ¹²³I) radionuclide. The following are hypothetical protocols for PET and SPECT imaging, which would need to be optimized based on preclinical studies.

Radiolabeling of this compound

A synthetic chemistry route would need to be established to incorporate a radionuclide into the Sulfinpyrazone molecule without significantly altering its binding affinity for its targets. This would likely involve the synthesis of a suitable precursor for radiolabeling.

Hypothetical PET Imaging Protocol for URAT1 in the Kidneys

Objective: To visualize and quantify URAT1 expression in the kidneys of a preclinical model (e.g., rodent).

Radiotracer: [¹⁸F]this compound (hypothetical)

Protocol:

  • Animal Preparation: Anesthetize the animal (e.g., with isoflurane) and maintain body temperature.

  • Radiotracer Administration: Inject a bolus of [¹⁸F]this compound (e.g., 5-10 MBq) intravenously via a tail vein catheter.

  • Dynamic PET Imaging: Acquire dynamic PET data for 60 minutes post-injection to assess the pharmacokinetics of the tracer in the kidneys and other organs.

  • Static PET Imaging: Alternatively, a static scan can be performed at a predetermined optimal time point (e.g., 30-60 minutes post-injection) for higher statistical quality images of tracer distribution.

  • CT or MRI: Acquire a co-registered CT or MRI for anatomical localization.

  • Image Analysis: Reconstruct PET images and perform quantitative analysis by drawing regions of interest (ROIs) over the kidneys to determine tracer uptake, often expressed as Standardized Uptake Value (SUV).

Table 2: Hypothetical Quantitative Data for [¹⁸F]this compound PET

OrganSUVmean at 60 min p.i. (Hypothetical)
Kidneys5.0 ± 0.8
Liver2.5 ± 0.4
Muscle0.5 ± 0.1
Blood Pool1.2 ± 0.2
Hypothetical SPECT Imaging Protocol for Platelet Aggregation in a Thrombosis Model

Objective: To visualize thrombi in a preclinical model of thrombosis.

Radiotracer: [⁹⁹ᵐTc]this compound (hypothetical)

Protocol:

  • Thrombosis Induction: Induce thrombosis in a target vessel (e.g., carotid artery) using a standard method (e.g., ferric chloride injury).

  • Radiotracer Administration: Inject [⁹⁹ᵐTc]this compound (e.g., 20-40 MBq) intravenously.

  • SPECT/CT Imaging: Acquire SPECT images at multiple time points (e.g., 1, 2, and 4 hours post-injection) to monitor tracer accumulation at the site of the thrombus. A co-registered CT will provide anatomical context.

  • Image Analysis: Quantify tracer uptake in the thrombus relative to the contralateral healthy vessel (target-to-background ratio).

Experimental Workflow cluster_0 Radiotracer Development cluster_1 In Vivo Imaging Protocol Precursor This compound Precursor Synthesis Radiolabeling Radiolabeling with ¹⁸F or ⁹⁹ᵐTc Precursor->Radiolabeling QC Quality Control (Radiochemical Purity) Radiolabeling->QC AnimalPrep Animal Model Preparation QC->AnimalPrep Proceed to In Vivo Study Injection Radiotracer Administration AnimalPrep->Injection Imaging PET or SPECT/CT Image Acquisition Injection->Imaging Analysis Image Reconstruction & Quantitative Analysis Imaging->Analysis

Figure 2: A hypothetical workflow for the development and application of a radiolabeled this compound imaging agent.

Future Directions and Considerations

The development of this compound for in vivo imaging is a novel concept that requires substantial preclinical validation. Key steps would include:

  • Synthesis and Radiolabeling: Establishing a robust and efficient method for radiolabeling Sulfinpyrazone.

  • In Vitro Characterization: Confirming that the radiolabeled compound retains high affinity and selectivity for its targets (URAT1 and COX) through binding assays.

  • In Vivo Preclinical Studies: Performing biodistribution, pharmacokinetic, and imaging studies in appropriate animal models to validate the utility of the tracer for imaging its intended targets.

  • Translational Potential: If preclinical studies are successful, the imaging agent could be a valuable tool for understanding diseases involving uric acid transport and thrombosis, and potentially for patient stratification and monitoring treatment response to drugs targeting these pathways.

Preparing Stock Solutions of A-75925: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation of stock solutions of A-75925, a potent HIV-1 protease inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

This compound is a non-peptidic competitive inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme critical for the viral life cycle. By selectively targeting and inhibiting this enzyme, this compound prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles. This mechanism of action makes this compound a valuable tool for in vitro studies of HIV replication and for the development of novel antiretroviral therapies.

Physicochemical and Potency Data

Accurate characterization of a compound is fundamental for its effective use in research. The following table summarizes the key quantitative data for this compound.

PropertyValueSource
Molecular Weight 766.93 g/mol
Chemical Formula C₄₄H₅₄N₄O₈
CAS Number 142861-15-2
Solubility Soluble in DMSO
Storage (Solid) Short-term (days to weeks): 0 - 4°C; Long-term (months to years): -20°C. Store in a dry, dark place.
Storage (Stock Solution) Short-term (1-2 weeks): 4°C; Long-term (up to 3 months): -20°C. Aliquoting is recommended to avoid repeated freeze-thaw cycles.[1][2]

Mechanism of Action: Inhibition of HIV-1 Protease

This compound functions by inhibiting the HIV-1 protease, an aspartic protease that plays a crucial role in the late stages of the viral replication cycle. The protease is responsible for cleaving the Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. Inhibition of this process results in the assembly of defective, non-infectious virions.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Host DNA Host DNA Integration->Host DNA Transcription Transcription Host DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Protease Cleavage Protease Cleavage Gag-Pol Polyprotein->Protease Cleavage Mature Viral Proteins Mature Viral Proteins Protease Cleavage->Mature Viral Proteins Assembly Assembly Mature Viral Proteins->Assembly Budding Budding Assembly->Budding Immature Virion Immature Virion Budding->Immature Virion HIV Virion HIV Virion HIV Virion->Viral RNA Entry & Uncoating This compound This compound This compound->Protease Cleavage Inhibits

Figure 1. Mechanism of action of this compound in the HIV life cycle.

Experimental Protocol: Preparation of this compound Stock Solution

This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid powder)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.67 mg of this compound (Molecular Weight = 766.93 g/mol ).

    • Calculation: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 766.93 g/mol x 1000 mg/g = 7.67 mg

  • Dissolution in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution with 7.67 mg of this compound, add 1 mL of DMSO.

  • Solubilization: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for long-term storage (up to 3 months). For short-term use (up to 2 weeks), aliquots can be stored at 4°C.

Stock_Solution_Workflow start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve check_solubility Completely Dissolved? dissolve->check_solubility warm Gentle Warming (37°C) check_solubility->warm No aliquot Aliquot into Amber Vials check_solubility->aliquot Yes warm->dissolve store Store at -20°C (Long-term) aliquot->store end End store->end

References

Unraveling Neuronal Plasticity: Applications of NMDA Receptor Antagonists in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The compound "A-75925" specified in the topic does not correspond to a publicly documented chemical entity in major scientific databases. Literature searches for this identifier did not yield any relevant information regarding its structure, mechanism of action, or applications in neuroscience research. It is possible that this is an internal, unpublished compound designation or a typographical error.

To fulfill the request for detailed Application Notes and Protocols, this document will focus on a well-characterized and widely used tool compound that exemplifies the requested content type: D-AP5 (D-2-Amino-5-phosphonopentanoic acid) , a selective and competitive NMDA receptor antagonist. The principles, protocols, and data presentation formats provided herein are broadly applicable to the characterization and application of similar neuropharmacological agents.

Application Notes: D-AP5 as a Tool for Interrogating NMDA Receptor Function

Introduction: D-AP5 is a selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding at the glutamate recognition site.[1][2] Its high specificity and potent inhibitory action have made it an indispensable tool in neuroscience for elucidating the physiological and pathological roles of NMDA receptors. These receptors are critical for excitatory synaptic transmission, synaptic plasticity, and higher-order cognitive functions such as learning and memory.[3][4] The active isomer is the D-form, which is significantly more potent than the L-isomer.[1]

Mechanism of Action: D-AP5 competitively inhibits the binding of the endogenous agonist glutamate to the GluN2 subunit of the NMDA receptor.[5] This prevents the conformational change required for ion channel opening, thereby blocking the influx of Ca²⁺ and Na⁺ that normally occurs upon receptor activation. Unlike non-competitive antagonists that block within the ion channel pore, D-AP5's action can be overcome by increasing concentrations of the agonist.

Primary Applications in Neuroscience Research:

  • Investigation of Synaptic Plasticity: D-AP5 is famously used to block the induction of long-term potentiation (LTP), a cellular correlate of learning and memory, at many central synapses.[3][6] It has been instrumental in establishing the critical role of NMDA receptor activation for the initiation of this form of synaptic plasticity.[6] By applying D-AP5 during high-frequency stimulation protocols, researchers can confirm the NMDA receptor-dependence of the observed potentiation.[7] It is also used to study long-term depression (LTD), another form of synaptic plasticity.[8]

  • Learning and Memory Studies: In vivo administration of D-AP5 has been shown to impair spatial learning and memory in a variety of behavioral tasks, including the Morris water maze and the radial arm maze.[4][9][10] These studies provide a causal link between NMDA receptor-dependent synaptic plasticity and cognitive function.[11]

  • Isolating Non-NMDA Receptor-Mediated Synaptic Transmission: In electrophysiological experiments, D-AP5 is used to pharmacologically isolate currents mediated by AMPA and kainate receptors, allowing for the detailed study of their contributions to synaptic transmission.[1]

  • Neurotoxicity and Ischemia Research: Given the role of excessive NMDA receptor activation in excitotoxicity, D-AP5 has been used in models of stroke and neurodegenerative diseases to explore the potential of NMDA receptor antagonism as a neuroprotective strategy.

Quantitative Data Summary

The following tables summarize key quantitative parameters for D-AP5, providing researchers with essential information for experimental design.

Table 1: Binding and Inhibitory Constants

ParameterValueSpecies/PreparationReference
Kd1.4 µM-[12]
Ki (vs [3H]-CPP binding)446 nMRat Brain Membranes[13]
IC50 (vs 40 µM NMDA)3.7 µMRat Cortical Wedges[13]

Table 2: Effective Concentrations in Key Assays

ApplicationEffective ConcentrationPreparationNotesReference
LTP Induction Blockade50 µMIn vitro hippocampal slicesStandard concentration to fully block NMDAR-dependent LTP.[7][14]
Isolation of AMPA/Kainate Currents50 µMIn vitro slice electrophysiologyUsed in combination with GABAA receptor antagonists.[15]
In vivo Spatial Learning Impairment15-50 mM (in minipump for ICV infusion)Rat (in vivo)Chronic intracerebroventricular infusion.[9][16]
In vivo Memory Impairment20-40 nmol (intra-hippocampal)Rat (in vivo)Direct microinjection into the hippocampus.[10]

Experimental Protocols

Protocol 1: In Vitro Electrophysiology - Investigating the Role of NMDA Receptors in Hippocampal LTP

This protocol describes how to test the NMDA receptor-dependence of LTP in the CA1 region of acute hippocampal slices.

Materials:

  • D-AP5 (e.g., from Tocris Bioscience, Hello Bio)

  • Artificial cerebrospinal fluid (aCSF)

  • Dissection tools and vibratome

  • Electrophysiology rig with perfusion system, amplifier, and data acquisition software

  • Stimulating and recording electrodes

Procedure:

  • Slice Preparation: Prepare 300-400 µm thick transverse hippocampal slices from a rodent brain in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C. Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Stimulate at a low frequency (e.g., 0.05 Hz) and adjust the stimulus intensity to elicit a fEPSP that is 30-40% of the maximal response. Record a stable baseline for at least 20 minutes.

  • Drug Application: Switch the perfusion to aCSF containing 50 µM D-AP5. Allow the drug to perfuse for at least 20 minutes before inducing LTP.

  • LTP Induction: Apply a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • Post-HFS Recording: Continue to record fEPSPs at the baseline stimulation frequency for at least 60 minutes post-HFS.

  • Data Analysis: Measure the slope of the fEPSP. Normalize the post-HFS fEPSP slopes to the average baseline slope. In a successful experiment, the D-AP5 treated slice should show no significant potentiation compared to the pre-HFS baseline, while a control slice (without D-AP5) should exhibit robust LTP.[6]

Protocol 2: In Vivo Behavioral Assay - Morris Water Maze

This protocol outlines the use of D-AP5 to study the role of NMDA receptors in spatial learning in rats.

Materials:

  • D-AP5

  • Artificial CSF (vehicle)

  • Osmotic minipumps and brain infusion cannulae

  • Stereotaxic surgery setup

  • Morris water maze (a circular pool filled with opaque water, with a hidden escape platform)

  • Video tracking software

Procedure:

  • Surgical Implantation: Anesthetize the rat and stereotaxically implant a cannula directed towards a lateral ventricle. Connect the cannula to an osmotic minipump filled with either vehicle (aCSF) or D-AP5 solution (e.g., 30 mM) for chronic infusion (e.g., 0.5 µL/hour).[11] Allow the animal to recover for several days.

  • Acquisition Phase: For 5-7 consecutive days, conduct training trials. Place the rat into the water maze from different starting positions and allow it to swim until it finds the hidden platform. If the rat does not find the platform within 60-90 seconds, guide it to the platform.

  • Data Collection: Record the time to find the platform (escape latency) and the swim path using a video tracking system.

  • Probe Trial: After the acquisition phase, remove the platform and allow the rat to swim for 60 seconds. Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latencies and the time spent in the target quadrant between the D-AP5-treated and vehicle-treated groups. D-AP5-treated animals are expected to show longer escape latencies and less time in the target quadrant, indicating an impairment in spatial learning.[4][9]

Visualizations

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds & Activates D_AP5 D-AP5 D_AP5->NMDAR Competitively Inhibits Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Signaling Downstream Signaling Cascades (e.g., CaMKII, CREB) Ca_ion->Signaling Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity

Caption: D-AP5 competitively antagonizes glutamate binding to the NMDA receptor.

LTP_Workflow A 1. Prepare Hippocampal Slice B 2. Establish Stable Baseline fEPSP Recording A->B C 3. Perfuse with 50 µM D-AP5 B->C D 4. Apply High-Frequency Stimulation (HFS) C->D E 5. Record Post-HFS for 60 min D->E F 6. Analyze Data: No LTP Expected E->F

Caption: Experimental workflow for testing the effect of D-AP5 on LTP induction.

Learning_Experiment_Logic cluster_group1 Control Group cluster_group2 Experimental Group Vehicle Vehicle (aCSF) Infusion Learning_Control Normal Spatial Learning Vehicle->Learning_Control Allows Conclusion Conclusion: NMDA receptors are necessary for spatial learning. Learning_Control->Conclusion AP5 D-AP5 Infusion Block NMDA Receptor Blockade AP5->Block Impairment Impaired Spatial Learning Block->Impairment Leads to Impairment->Conclusion

Caption: Logical framework for an in vivo study using D-AP5 to probe learning.

References

Troubleshooting & Optimization

A-75925 not showing expected activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using A-75925, a known inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. Proper handling and experimental setup are crucial for observing the expected inhibitory activity of this compound.

Troubleshooting Guide: this compound Not Showing Expected Activity

This guide addresses common issues that may lead to a lack of expected inhibitory activity when using this compound in HIV-1 protease assays.

Question: Why is this compound not inhibiting HIV-1 protease in my assay?

Answer: Several factors could contribute to the lack of observed activity. Follow this troubleshooting workflow to identify the potential cause:

Troubleshooting_Workflow cluster_compound Compound Integrity cluster_assay Assay Parameters start Start: No this compound Activity Observed compound_prep 1. Verify Compound Preparation start->compound_prep assay_conditions 2. Check Assay Conditions compound_prep->assay_conditions Compound OK solubility Solubility Issue? This compound is soluble in DMSO. compound_prep->solubility storage Improper Storage? Store at -20°C for long term. compound_prep->storage concentration Incorrect Concentration? compound_prep->concentration enzyme_activity 3. Validate Enzyme Activity assay_conditions->enzyme_activity Conditions OK buffer Incorrect Buffer pH or Composition? assay_conditions->buffer substrate Substrate Concentration Too High? assay_conditions->substrate incubation Incorrect Incubation Time/Temp? assay_conditions->incubation positive_control 4. Assess Positive Control enzyme_activity->positive_control Enzyme OK data_analysis 5. Review Data Analysis positive_control->data_analysis Control OK conclusion Conclusion: Isolate and Resolve Issue data_analysis->conclusion Analysis OK

Caption: Troubleshooting workflow for this compound inactivity.

Frequently Asked Questions (FAQs)

Compound Properties and Handling

  • What is the mechanism of action of this compound? this compound is an inhibitor of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins and the maturation of infectious virions. By blocking this enzyme, this compound prevents the production of mature, infectious HIV particles.

  • What is the recommended solvent for this compound? this compound is soluble in Dimethyl Sulfoxide (DMSO).[1]

  • How should this compound be stored? For long-term storage (months to years), this compound should be stored at -20°C. For short-term storage (days to weeks), it can be kept at 0-4°C in a dry, dark environment.[1]

Experimental Design and Protocols

  • What type of assay is suitable for testing this compound activity? A common method is a fluorometric in vitro assay using a recombinant HIV-1 protease and a synthetic peptide substrate.[2][3] When the protease cleaves the substrate, a fluorophore is released, and the resulting fluorescence can be measured. Inhibitors like this compound will reduce the rate of this cleavage, leading to a decrease in fluorescence.

  • What are the key components of a typical HIV-1 protease inhibitor assay? A standard assay includes the HIV-1 protease enzyme, a fluorogenic substrate, an assay buffer, the test inhibitor (this compound), a positive control inhibitor (e.g., Pepstatin A), and a solvent control (e.g., DMSO).[2][3]

  • What is a typical concentration range to test for this compound? While the specific IC50 for this compound is not readily available in public literature, related HIV-1 protease inhibitors can have potencies in the nanomolar to low micromolar range. A dose-response curve with concentrations ranging from picomolar to micromolar is recommended to determine the IC50 in your specific assay system.

Troubleshooting

  • My positive control inhibitor is working, but this compound is not. What could be the issue? This suggests a problem specific to this compound. Verify the following:

    • Compound Integrity: Ensure your stock of this compound has not degraded. Improper storage or repeated freeze-thaw cycles can affect compound stability.

    • Solubility: Ensure this compound is fully dissolved in DMSO before diluting into the aqueous assay buffer. Compound precipitation can lead to a loss of activity.

    • Concentration: Double-check all dilutions and calculations for your this compound stock and working solutions.

  • Neither my positive control nor this compound are showing activity. This points to a more general issue with the assay itself:

    • Enzyme Activity: The HIV-1 protease may be inactive. Verify its storage conditions and consider running an enzyme activity check without any inhibitors.

    • Substrate Integrity: The substrate may have degraded. Ensure it has been stored correctly, protected from light if necessary.

    • Buffer Conditions: The pH and composition of the assay buffer are critical for enzyme activity. Prepare fresh buffer and confirm the pH.

    • Instrument Settings: Ensure the fluorescence reader is set to the correct excitation and emission wavelengths for your substrate.[2][3]

Quantitative Data

Due to the limited availability of public data for this compound, this table provides a general range for the potency of HIV-1 protease inhibitors. Researchers should determine the specific IC50 and Ki for this compound under their experimental conditions.

ParameterTypical Range for HIV-1 Protease InhibitorsDescription
IC50 1 nM - 10 µMThe concentration of an inhibitor that reduces the activity of an enzyme by 50% under specific assay conditions.
Ki 1 pM - 100 nMThe inhibition constant, which reflects the intrinsic binding affinity of the inhibitor for the enzyme.

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This protocol is a generalized procedure based on commercially available kits.[2][3]

  • Reagent Preparation:

    • Prepare the Assay Buffer as specified by the manufacturer.

    • Dilute the HIV-1 Protease and Substrate to their working concentrations in the Assay Buffer.

    • Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in Assay Buffer. Also, prepare a solvent control (DMSO in Assay Buffer) and a positive control inhibitor.

  • Assay Procedure:

    • Add the diluted this compound, solvent control, and positive control to separate wells of a microplate.

    • Add the diluted HIV-1 Protease solution to all wells.

    • Incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the Substrate solution to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 1-2 hours, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., Ex/Em = 330/450 nm).[2][3]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Calculate the percent inhibition for each concentration of this compound relative to the solvent control.

    • Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental_Workflow reagent_prep 1. Reagent Preparation plate_loading 2. Plate Loading reagent_prep->plate_loading Diluted Inhibitors, Enzyme, Substrate incubation 3. Pre-incubation plate_loading->incubation Add Inhibitor & Enzyme reaction_start 4. Reaction Initiation incubation->reaction_start 10-15 min @ RT measurement 5. Kinetic Measurement reaction_start->measurement Add Substrate analysis 6. Data Analysis measurement->analysis Fluorescence Readings

Caption: General workflow for an HIV-1 protease inhibition assay.

Signaling Pathway

HIV-1 protease plays a critical role late in the viral life cycle, after the virus has budded from the host cell.

HIV_Lifecycle budding 1. Budding of Immature Virion polyproteins 2. Gag-Pol Polyproteins budding->polyproteins protease_activation 3. HIV-1 Protease Activation polyproteins->protease_activation cleavage 4. Polyprotein Cleavage protease_activation->cleavage maturation 5. Virion Maturation cleavage->maturation infectious_virion 6. Infectious Virion maturation->infectious_virion a75925 This compound Inhibition a75925->cleavage

Caption: Role of HIV-1 protease in the viral life cycle.

References

Technical Support Center: Optimizing A-75925 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

To provide you with the most accurate and relevant technical support, please clarify which specific compound you are referring to as "A-75925." Initial research has indicated that this designation may be associated with more than one compound, including a protease inhibitor and the uricosuric agent Sulfinpyrazone (NSC 75925).

To ensure the information is tailored to your research needs, please provide a more specific identifier, such as:

  • CAS Number

  • Chemical Name or IUPAC Name

  • Biological Target or Pathway of Interest

  • A brief description of your experimental context

Once you provide this clarification, this technical support center will be populated with detailed troubleshooting guides, FAQs, data tables, experimental protocols, and signaling pathway diagrams to assist you in optimizing the concentration of the correct this compound compound for your experiments.

Technical Support Center: A-75925 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to dissolving A-75925 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving in DMSO at my desired concentration. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is best. First, verify the quality of your DMSO; it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Using fresh, anhydrous, high-purity DMSO is recommended.[1] If the compound still doesn't dissolve, gentle warming or sonication can help overcome the energy barrier for dissolution.[1]

Q2: Could the quality of the DMSO be the cause of my solubility problems?

A2: Absolutely. DMSO readily absorbs moisture from the atmosphere, which can negatively impact its ability to dissolve certain organic compounds.[1] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.[1] Ensure the bottle is sealed tightly after use and stored in a dry environment.

Q3: I've tried warming the solution and using fresh DMSO, but this compound still won't dissolve. What else can I do?

A3: If initial methods fail, your target concentration may exceed the solubility limit of this compound in DMSO. Consider preparing a more dilute stock solution (e.g., trying 5 mM or 1 mM if a 10 mM solution is problematic). Additionally, you can explore alternative solvents if your experimental design permits, such as ethanol or dimethylformamide (DMF).

Q4: My this compound dissolves in 100% DMSO but precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: This common issue, known as "precipitation upon dilution," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where it is less soluble. To mitigate this, try the following:

  • Lower the Final Concentration: The simplest approach is to reduce the final concentration of this compound in your assay.[2]

  • Perform Serial Dilutions: Instead of a single large dilution, perform intermediate dilutions of your DMSO stock in 100% DMSO first, before the final dilution into the aqueous buffer.[1]

  • Optimize Final DMSO Concentration: Ensure the final percentage of DMSO in your aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1% is considered safe for most cell lines).[2]

  • Adjust pH: The solubility of compounds with ionizable groups can be highly dependent on pH.[2]

  • Use Surfactants or Co-solvents: In some cases, adding non-ionic surfactants like Tween® 20 or co-solvents like polyethylene glycol (PEG) to the aqueous buffer can help maintain compound solubility.[2]

Troubleshooting Guide: this compound Insolubility in DMSO

This guide provides a structured approach to resolving solubility challenges with this compound.

Problem Potential Cause Recommended Solution Expected Outcome
Visible solid particles or cloudiness in the DMSO solution. Concentration Exceeds Solubility Limit Prepare a more dilute stock solution. For example, if a 10 mM stock is problematic, try preparing a 5 mM or 1 mM solution.The compound dissolves completely at a lower concentration.
Insufficient Agitation/Energy 1. Vortex the vial vigorously for 1-2 minutes. 2. Sonicate the vial in a water bath for 10-15 minutes.[1]The compound fully dissolves, resulting in a clear solution.
Low Temperature Gently warm the solution in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]Increased kinetic energy helps overcome the lattice energy of the solid, leading to dissolution.[3]
Hygroscopic (Wet) DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[1] Store it properly in a desiccator.The compound dissolves in the fresh, water-free DMSO.
Compound Degradation or Polymorphism Verify the purity and integrity of the compound using analytical methods like HPLC or LC-MS.Confirmation of compound identity and purity helps rule out degradation as a cause.
Compound precipitates upon dilution into aqueous media. Rapid Change in Solvent Polarity Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer.[1]Gradual dilution minimizes the "salting out" effect, keeping the compound in solution.
Final DMSO Concentration Too Low Ensure the final DMSO concentration in the aqueous medium is sufficient to maintain solubility, while remaining non-toxic to cells (typically ≤ 0.1%).[2]A slightly higher, yet non-toxic, DMSO concentration can maintain compound solubility.
Aqueous Buffer pH is Not Optimal If this compound has ionizable groups, test the solubility in buffers of different pH values.[2]The compound may show significantly improved solubility at an optimal pH.

Experimental Protocols

Protocol 1: Standard Dissolution of this compound in DMSO

This protocol outlines the standard procedure for dissolving a small molecule in DMSO.

  • Preparation: Bring the vial containing this compound and a fresh bottle of anhydrous, high-purity DMSO to room temperature.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the desired stock concentration.

  • Initial Mixing: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.[1]

  • Gentle Heating (if necessary): If sonication is insufficient, place the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.[1]

  • Visual Inspection: Visually inspect the solution against a light source to ensure it is clear and free of any visible particles.

  • Storage: Store the stock solution as recommended on the product datasheet, typically at -20°C or -80°C, protected from light and moisture.

Protocol 2: Serial Dilution for Aqueous Applications

This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium.

  • Prepare Stock Solution: Follow Protocol 1 to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).

  • Intermediate Dilutions in DMSO: Create a series of intermediate dilutions from your stock solution using 100% DMSO. For example, dilute the 10 mM stock to 1 mM, and then to 100 µM.[1]

  • Final Dilution in Aqueous Medium: While gently vortexing or swirling, add a small volume of the final DMSO dilution to your pre-warmed aqueous buffer or cell culture medium.[4] Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.1%).[2]

Visualizations

Experimental & Logical Workflows

G cluster_0 Troubleshooting Workflow for this compound Solubility in DMSO start Start: this compound powder and anhydrous DMSO add_dmso Add calculated volume of DMSO to achieve target concentration start->add_dmso vortex Vortex vigorously for 1-2 minutes add_dmso->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate in water bath for 10-15 minutes check1->sonicate No success Success: Solution is ready for storage or use check1->success Yes check2 Is the solution clear? sonicate->check2 heat Warm at 37°C for 5-10 minutes check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 fail Issue: Concentration may exceed solubility limit check3->fail No check3->success Yes reassess Re-evaluate: 1. Prepare a more dilute solution. 2. Verify compound purity. 3. Consider alternative solvents. fail->reassess

Caption: A step-by-step workflow for dissolving this compound in DMSO.

Note: As of the last update, specific signaling pathway information for this compound is not publicly available. The compound is more broadly described as a uricosuric agent that inhibits uric acid reabsorption and platelet aggregation.[5] Below is a generic diagram representing a common signaling pathway to demonstrate the visualization capability.

G cluster_1 Generic Kinase Inhibitor Signaling Pathway Ligand Growth Factor (Ligand) Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds & Activates Kinase1 Downstream Kinase 1 Receptor->Kinase1 Phosphorylates Inhibitor Kinase Inhibitor (e.g., this compound) Inhibitor->Kinase1 Inhibits Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates TF Transcription Factor Kinase2->TF Activates Response Cellular Response (e.g., Proliferation, Survival) TF->Response Promotes

Caption: Example of a generic signaling pathway inhibited by a small molecule.

References

Troubleshooting A-75925 in vivo delivery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-75925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vivo delivery and application of this compound.

Frequently Asked Questions (FAQs)

Issue 1: Low Efficacy or High Variability in In Vivo Results

Q1: We are observing significantly lower efficacy of this compound in our animal models compared to our in vitro assays. What are the potential causes and solutions?

A1: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors could be responsible:

  • Poor Bioavailability: this compound is a hydrophobic molecule with low aqueous solubility. This can lead to poor absorption and low exposure at the target tissue.[1][2] Insufficient drug concentration at the site of action is a primary reason for lack of efficacy.[3]

    • Troubleshooting:

      • Improve Formulation: Simple saline suspensions are often inadequate. Consider using solubility-enhancing formulations such as hydroxypropyl-β-cyclodextrin (HPβCD) or liposomes.[2][4][5] These can dramatically increase the aqueous solubility and bioavailability of lipophilic drugs.[4][6]

      • Pharmacokinetic (PK) Studies: Conduct a PK study to determine the concentration of this compound in plasma and target tissues over time.[7][8] This will reveal if the drug is being absorbed and distributed effectively. Low plasma exposure can mislead drug candidate selection.[3]

      • Route of Administration: If oral bioavailability is low, consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection to ensure the compound reaches systemic circulation.[8][9]

  • Rapid Metabolism: The compound may be rapidly cleared by metabolic processes, primarily in the liver.[10][11] A short plasma half-life can prevent the drug from maintaining a therapeutic concentration.[7][8]

    • Troubleshooting:

      • Assess Metabolic Stability: Use in vitro assays with liver microsomes to determine the metabolic rate of this compound.[11]

      • PK Analysis: The results from a PK study will provide the elimination half-life and clearance rate, confirming if rapid metabolism is an issue in vivo.[7][8]

  • Lack of Target Engagement: Even if the drug reaches the target tissue, it may not be binding to its intended molecular target, the kinase XYZ.[12]

    • Troubleshooting:

      • Confirm Target Binding: It is crucial to verify that this compound is engaging its target in the living system.[12][13][14] This can be done ex vivo by analyzing harvested tissues from treated animals. Techniques like Cellular Thermal Shift Assay (CETSA) or specific phosphorylation-status antibodies (if the target is a kinase) can quantify target engagement.[13][15]

      • Dose-Response Study: Ensure the dose being used is sufficient to achieve the necessary target occupancy for a therapeutic effect.[12]

Q2: We are observing high variability in outcomes between animals within the same treatment group. How can we reduce this?

A2: High variability can obscure real treatment effects and reduce the statistical power of your study.[16] Key sources of variability include the animals themselves, environmental factors, and experimental procedures.[17][18]

  • Troubleshooting Steps:

    • Standardize Procedures: Ensure all experimental procedures are highly standardized. This includes consistency in formulation preparation, administration technique (e.g., injection volume, speed, and location), and sample collection timing.[16][17]

    • Animal Handling: Use consistent and gentle handling techniques to minimize stress, as stress can significantly impact physiological and behavioral outcomes.[16][17]

    • Randomization and Blinding: Randomly assign animals to treatment groups to avoid selection bias. Whenever possible, the personnel conducting the experiment and assessing outcomes should be blinded to the group allocations.[17][18]

    • Control Environmental Factors: Maintain stable environmental conditions such as temperature, light cycles, and noise levels.[17]

    • Formulation Check: Ensure your formulation of this compound is homogenous and stable. If the compound is precipitating out of solution, different animals will receive different effective doses. Vortex the solution immediately before each injection.[19]

Issue 2: Unexpected Toxicity or Off-Target Effects

Q3: Our animal models are showing signs of toxicity (e.g., weight loss, lethargy) at doses we expected to be well-tolerated. What could be the cause?

A3: Unexpected toxicity can arise from the compound itself, the delivery vehicle, or off-target pharmacological effects.

  • Compound-Specific Toxicity: The therapeutic window of this compound may be narrower than anticipated.

    • Troubleshooting:

      • Conduct a Dose-Range Finding Study: Perform a study with multiple dose levels to identify the Maximum Tolerated Dose (MTD).

      • Assess Off-Target Effects: Small molecule drugs often interact with unintended biological targets, which can lead to toxicity.[20][21] Consider computational screening to predict potential off-targets or run a broad panel of kinase activity assays to identify unintended interactions.[20][21]

  • Formulation-Related Toxicity: The excipients used in the formulation can sometimes cause adverse effects.

    • Troubleshooting:

      • Vehicle Control Group: Always include a control group that receives only the vehicle (e.g., the HPβCD solution without this compound). This will help you distinguish between vehicle-induced toxicity and compound-induced toxicity.

      • Review Excipient Safety: While generally safe, high concentrations of some solubilizing agents can have biological effects. Ensure your concentrations are within recommended limits.

  • Mechanism-Based Toxicity: The intended biological pathway being inhibited by this compound may have unforeseen roles in healthy tissues, leading to on-target toxicity.

    • Troubleshooting:

      • Histopathology: Collect major organs (liver, kidney, spleen, etc.) for histopathological analysis to identify signs of tissue damage.

      • Literature Review: Thoroughly review the literature on the XYZ kinase pathway to understand its role in normal physiology.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

This table illustrates how changing the formulation can dramatically improve the bioavailability of this compound following intraperitoneal (IP) administration in mice.

Formulation (5 mg/kg, IP)Cmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)Half-life (t½) (hr)
1% Tween 80 in Saline150 ± 451.0450 ± 1202.1 ± 0.5
20% HPβCD in Water850 ± 1500.53400 ± 5503.5 ± 0.8
Liposomal Formulation1200 ± 2100.57200 ± 9806.2 ± 1.1

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.

Experimental Protocols & Visualizations

Signaling Pathway of this compound

This compound is a potent inhibitor of the XYZ kinase, a critical component of the hypothetical "Growth Factor Survival Pathway." Inhibition of XYZ kinase is intended to block downstream signaling that promotes cell proliferation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF_Receptor Growth Factor Receptor RAS RAS GF_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK XYZ_Kinase XYZ Kinase MEK->XYZ_Kinase Downstream_Effector Downstream Effector XYZ_Kinase->Downstream_Effector Proliferation Proliferation Downstream_Effector->Proliferation Growth_Factor Growth Factor Growth_Factor->GF_Receptor Binds A75925 This compound A75925->XYZ_Kinase Inhibits

Caption: this compound inhibits XYZ kinase, blocking a key cell proliferation pathway.

Troubleshooting Workflow for Low In Vivo Efficacy

This workflow provides a logical sequence of steps to diagnose and solve issues of low efficacy.

start Observation: Low In Vivo Efficacy formulation Is the formulation optimized for solubility? start->formulation pk_study Was a PK study performed? formulation->pk_study Yes improve_form Action: Develop HPβCD or liposomal formulation formulation->improve_form No exposure Is drug exposure (AUC) sufficient in plasma and tissue? pk_study->exposure Yes run_pk Action: Run PK study to measure exposure pk_study->run_pk No target Is target engagement confirmed at the given dose? exposure->target Yes increase_dose Action: Increase dose or improve formulation exposure->increase_dose No run_te Action: Measure target engagement (e.g., CETSA) target->run_te No re_eval Hypothesis Invalid: Target inhibition does not yield desired phenotype target->re_eval Yes improve_form->run_pk increase_dose->run_pk run_te->exposure

Caption: A logical workflow to troubleshoot low efficacy of this compound in vivo.

Protocol 1: Formulation of this compound with 20% (w/v) HPβCD

This protocol describes how to prepare a solution of the hydrophobic compound this compound for in vivo administration using hydroxypropyl-β-cyclodextrin (HPβCD) as a solubilizing agent.[4][6]

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HPβCD)

  • Sterile water for injection

  • Sterile vials

  • Sonicator

  • Sterile 0.22 µm syringe filter

Procedure:

  • Prepare the HPβCD Solution: Weigh the required amount of HPβCD to make a 20% (w/v) solution. For example, to make 10 mL of solution, weigh 2 g of HPβCD.

  • Add the HPβCD to a sterile vial containing approximately 8 mL of sterile water.

  • Vortex or stir the solution until the HPβCD is fully dissolved. The solution should be clear.

  • Add this compound: Weigh the required amount of this compound to achieve the final desired concentration (e.g., 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL injection volume).

  • Add the this compound powder directly to the HPβCD solution.

  • Solubilize: Vortex the mixture vigorously for 5-10 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator and sonicate for 15-30 minutes, or until the solution becomes clear.

  • Final Volume and Sterilization: Adjust the final volume to 10 mL with sterile water.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Visually inspect the solution for any precipitation before use. The solution should be stored at 4°C and used within 24 hours.

Protocol 2: Intraperitoneal (IP) Injection in Mice

This protocol provides a standardized method for administering the formulated this compound via intraperitoneal injection.[9][22][23]

Materials:

  • Formulated this compound solution

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)[9]

  • 70% ethanol wipes

  • Appropriate animal restraint device

Procedure:

  • Preparation: Draw the calculated volume of the this compound solution into a sterile syringe. Ensure there are no air bubbles. Use a new syringe and needle for each animal.[23]

  • Restraint: Securely restrain the mouse using an appropriate technique. Position the mouse in dorsal recumbency (on its back) with its head tilted slightly downward. This allows the abdominal organs to shift cranially, away from the injection site.[22][24]

  • Locate Injection Site: Identify the lower right or left abdominal quadrant, lateral to the midline. The right side is often preferred to avoid the cecum.[23][24]

  • Injection: Clean the injection site with a 70% ethanol wipe. Insert the needle with the bevel facing up at a 30-45 degree angle.[9][24]

  • Aspirate: Gently pull back on the plunger to ensure you have not entered a blood vessel or organ. If you see blood or any colored fluid, withdraw the needle and reinject at a different site with a fresh needle.[23]

  • Administer: If aspiration is clear, slowly and smoothly depress the plunger to inject the full volume.

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any immediate adverse reactions.[9]

References

A-75925 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-75925. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, an inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and other key data to support your research.

Compound Identification

  • Compound Name: this compound

  • Mechanism of Action: HIV-1 Protease Inhibitor[1]

  • CAS Number: 142861-15-2

Frequently Asked Questions (FAQs)

This section addresses common questions and issues that may arise during the experimental use of this compound.

1. What is the primary mechanism of action of this compound?

This compound is a competitive inhibitor of the HIV-1 protease.[1] The HIV-1 protease is a viral enzyme essential for the cleavage of viral polyprotein precursors into mature, functional proteins. By binding to the active site of the protease, this compound blocks this cleavage process, resulting in the production of immature, non-infectious viral particles.

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HIV-1 Gag-Pol Polyprotein HIV-1 Gag-Pol Polyprotein HIV-1 Protease HIV-1 Protease HIV-1 Gag-Pol Polyprotein->HIV-1 Protease Cleavage by Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Immature Virion Immature Virion HIV-1 Protease->Immature Virion Leads to Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion Assembly of This compound This compound This compound->HIV-1 Protease Inhibits

Caption: Mechanism of Action of this compound.

2. What is the recommended solvent for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the appropriate cell culture medium or assay buffer.

3. What are the typical storage conditions for this compound?

This compound powder should be stored at -20°C for long-term storage. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.

4. What are appropriate positive and negative controls for an HIV-1 protease inhibition assay?

  • Positive Control: A known, potent HIV-1 protease inhibitor such as Saquinavir or Ritonavir can be used as a positive control to ensure the assay is working correctly.

  • Negative Control: A vehicle control containing the same final concentration of DMSO as the experimental wells should be included to account for any effects of the solvent on the assay.

  • No-Enzyme Control: A control reaction without the HIV-1 protease should be included to measure background signal.

5. How can I assess the cytotoxicity of this compound in my cell-based assays?

Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the concentration of this compound that is toxic to the host cells. It is crucial to differentiate between antiviral activity and cytotoxicity.

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of HIV-1 protease activity Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution.Prepare fresh stock solutions of this compound and aliquot for single use. Store aliquots at -80°C.
Incorrect assay conditions: Suboptimal pH, temperature, or buffer composition for the protease enzyme.Ensure that the assay buffer and conditions are optimized for HIV-1 protease activity. Refer to established protocols for protease inhibition assays.
Enzyme inactivity: The HIV-1 protease may have lost activity due to improper storage or handling.Test the activity of the protease with a known substrate and a positive control inhibitor.
Precipitation of this compound in cell culture media Low solubility in aqueous solutions: The final concentration of this compound exceeds its solubility limit in the media.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the media. Ensure the final DMSO concentration is not cytotoxic. Gently warm the media to 37°C before adding the compound.
Interaction with media components: Components in the serum or media may be causing precipitation.If possible, perform initial dilutions in serum-free media. Test the solubility in different types of cell culture media.
High background signal in the assay Substrate instability: The fluorescent or colorimetric substrate may be unstable under the assay conditions.Evaluate the stability of the substrate in the assay buffer over the time course of the experiment without the enzyme.
Contamination: Microbial contamination of reagents or cell cultures.Use sterile techniques and filtered solutions. Regularly check cell cultures for contamination.
Variability between replicate wells Pipetting errors: Inaccurate or inconsistent pipetting of small volumes of compound, enzyme, or substrate.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes for reagents where possible.
Uneven cell seeding: In cell-based assays, variations in cell number per well can lead to variability.Ensure cells are well-suspended before seeding and use a multichannel pipette for even distribution.

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cluster_troubleshooting Troubleshooting Experimental Variability cluster_compound Compound Integrity cluster_assay Assay Conditions cluster_cellular Cellular Factors Inconsistent Results Inconsistent Results Compound Integrity Compound Integrity Inconsistent Results->Compound Integrity Check Assay Conditions Assay Conditions Inconsistent Results->Assay Conditions Verify Cellular Factors Cellular Factors Inconsistent Results->Cellular Factors Assess Solubility Issues Solubility Issues Compound Integrity->Solubility Issues Degradation Degradation Compound Integrity->Degradation Purity Purity Compound Integrity->Purity Reagent Stability Reagent Stability Assay Conditions->Reagent Stability Pipetting Accuracy Pipetting Accuracy Assay Conditions->Pipetting Accuracy Incubation Times Incubation Times Assay Conditions->Incubation Times Cell Viability Cell Viability Cellular Factors->Cell Viability Passage Number Passage Number Cellular Factors->Passage Number Contamination Contamination Cellular Factors->Contamination

Caption: Logical workflow for troubleshooting experimental variability.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: In Vitro HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method to determine the inhibitory activity of this compound against purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl, 1 mM DTT, 1 mM EDTA)

  • This compound stock solution in DMSO

  • Positive Control (e.g., Saquinavir)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Thaw all reagents on ice.

    • Prepare serial dilutions of this compound and the positive control in DMSO. Then, dilute into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

    • Dilute the HIV-1 protease to the working concentration in cold assay buffer.

    • Dilute the fluorogenic substrate to the working concentration in assay buffer.

  • Assay Setup:

    • Add 20 µL of the diluted this compound, positive control, or vehicle control (assay buffer with DMSO) to the wells of the 96-well plate.

    • Add 60 µL of the diluted HIV-1 protease to each well, except for the no-enzyme control wells. Add 60 µL of assay buffer to the no-enzyme control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 20 µL of the diluted substrate to all wells to start the reaction.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Normalize the rates of the inhibitor-treated wells to the rate of the vehicle control (100% activity).

    • Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

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cluster_protocol HIV-1 Protease Inhibition Assay Workflow Prepare Reagents Prepare Reagents Assay Setup Assay Setup Prepare Reagents->Assay Setup 1. Initiate Reaction Initiate Reaction Assay Setup->Initiate Reaction 2. Measure Fluorescence Measure Fluorescence Initiate Reaction->Measure Fluorescence 3. Data Analysis Data Analysis Measure Fluorescence->Data Analysis 4.

Caption: Workflow for an in vitro HIV-1 protease inhibition assay.

Protocol 2: Cell-Based Anti-HIV-1 Assay

This protocol outlines a general method to evaluate the antiviral activity of this compound in a cell-based assay using a reporter cell line.

Materials:

  • TZM-bl reporter cell line (expresses CD4, CCR5, and CXCR4, and contains a Tat-inducible luciferase reporter gene)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • HIV-1 laboratory-adapted strain (e.g., NL4-3)

  • This compound stock solution in DMSO

  • Positive Control (e.g., Zidovudine or Saquinavir)

  • 96-well clear-bottom white microplate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and the positive control in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds or vehicle control.

  • Virus Infection:

    • Add 100 µL of HIV-1 at a pre-determined dilution (e.g., a multiplicity of infection of 0.01-0.1) to each well.

    • Include uninfected control wells (cells with compound but no virus) and virus control wells (cells with virus but no compound).

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Remove the supernatant from the wells.

    • Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Subtract the background luminescence from the uninfected control wells.

    • Normalize the luciferase readings of the compound-treated wells to the virus control wells (100% infection).

    • Plot the percentage of inhibition versus the compound concentration and fit the data to determine the EC50 value.

Quantitative Data

Parameter Description Typical Range for Potent HIV-1 PIs
IC50 (Biochemical) The concentration of this compound that inhibits 50% of the HIV-1 protease enzymatic activity in a cell-free assay.1 - 100 nM
EC50 (Cell-based) The concentration of this compound that inhibits 50% of HIV-1 replication in a cell-based assay.10 - 500 nM
Ki (Inhibition Constant) An indicator of the binding affinity of this compound to the HIV-1 protease.0.1 - 50 nM

Experimental Variability and Controls

Controlling for variability is crucial for obtaining reproducible and reliable data.

  • Compound Quality: Ensure the purity and integrity of the this compound compound.

  • Reagent Consistency: Use reagents from the same lot whenever possible to minimize batch-to-batch variability.

  • Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and media composition.

  • Assay Automation: For high-throughput screening, the use of automated liquid handlers is recommended to improve precision and reduce human error.

  • Data Normalization: Properly normalize data to appropriate controls to account for variations in cell number or assay performance.

By following these guidelines and protocols, researchers can effectively utilize this compound in their studies and troubleshoot potential experimental challenges. For further assistance, please refer to the cited literature or contact your compound supplier.

References

Preventing A-75925 degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for A-75925. This resource is designed to assist researchers, scientists, and drug development professionals in the proper handling and use of this compound, with a focus on preventing its degradation in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section provides answers to common questions and solutions to potential problems you may encounter when working with this compound.

Q1: How should I store this compound powder and its stock solutions?

A: Proper storage is critical to maintaining the integrity of this compound.

  • Powder: The lyophilized powder should be stored at -20°C for long-term stability.

  • Stock Solutions: It is recommended to prepare stock solutions in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[1] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for maximum stability.[2] Some protease inhibitors can degrade rapidly at room temperature or even refrigerated conditions over extended periods.[3][4]

Q2: What is the best solvent to dissolve this compound?

A: this compound is a complex organic molecule. For initial solubilization to prepare a concentrated stock solution, high-purity, anhydrous DMSO is recommended. For aqueous working solutions, the final concentration of DMSO should be kept low (typically less than 1%) to avoid affecting biological assays.

Q3: My this compound solution appears to have lost activity. What could be the cause?

A: Loss of activity is likely due to chemical degradation. Several factors can contribute to this:

  • Improper Storage: Storing solutions at room temperature or for extended periods at 4°C can lead to degradation.[3][4]

  • pH Instability: this compound contains carbamate functional groups, which can be susceptible to hydrolysis under acidic or alkaline conditions.[5][6][7] Maintaining a neutral pH (around 7) is generally recommended for solutions.[3]

  • Oxidation: The diol (dihydroxy) moiety in the this compound structure could be susceptible to oxidation.[8][9] Avoid exposure to strong oxidizing agents and minimize exposure to air for long periods.

  • Hydrolysis of Amide Bonds: As a peptide-like molecule, the amide bonds in this compound can undergo hydrolysis, especially at extreme pH values and elevated temperatures.[2][10]

  • Light Exposure: While specific data for this compound is unavailable, many complex organic molecules are light-sensitive. It is good practice to protect solutions from direct light.

Q4: I am observing unexpected or inconsistent results in my assay. How can I troubleshoot this?

A: Inconsistent results can stem from compound instability or assay interference. Consider the following:

  • Prepare Fresh Solutions: If you suspect degradation, prepare a fresh stock solution from the lyophilized powder.

  • Use a Protease Inhibitor Cocktail: If you are using this compound in a complex biological sample like a cell lysate, other proteases may be degrading your target protein. The use of a broad-spectrum protease inhibitor cocktail is often recommended.[3][11]

  • Check Buffer Compatibility: Ensure that the components of your assay buffer are compatible with this compound and do not promote its degradation. For example, strong acids or bases should be avoided.

  • Run Controls: Always include appropriate positive and negative controls in your experiments to validate your results.

Potential Degradation Pathways

This compound contains several functional groups that are susceptible to degradation. Understanding these potential pathways can help in designing experiments to minimize instability.

This compound Degradation Pathways Potential Degradation Pathways of this compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation A75925 This compound (Active Inhibitor) CarbamateHydrolysis Carbamate Hydrolysis (Acid/Base Catalyzed) A75925->CarbamateHydrolysis pH < 6 or > 8 AmideHydrolysis Amide Bond Hydrolysis (Extreme pH/Temperature) A75925->AmideHydrolysis High Temp DiolOxidation Diol Oxidation A75925->DiolOxidation Oxidizing Agents DegradedProduct1 Inactive Products CarbamateHydrolysis->DegradedProduct1 DegradedProduct2 Inactive Products AmideHydrolysis->DegradedProduct2 DegradedProduct3 Inactive Products DiolOxidation->DegradedProduct3

Potential degradation pathways of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Warm to Room Temperature: Allow the vial of this compound powder to warm to room temperature before opening to prevent condensation of moisture.

  • Add Solvent: Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Ensure Complete Dissolution: Vortex the solution gently until the powder is completely dissolved. Sonication in a water bath for a short period may aid dissolution if necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials. Store immediately at -20°C or -80°C.

Protocol 2: General Experimental Workflow for Using this compound

Experimental Workflow General Experimental Workflow for this compound Start Start PrepStock Prepare Fresh Stock Solution (See Protocol 1) Start->PrepStock Dilute Dilute Stock to Working Concentration in Assay Buffer PrepStock->Dilute AddSample Add this compound to Experimental Sample Dilute->AddSample Incubate Incubate as per Assay Protocol AddSample->Incubate Analyze Analyze Results Incubate->Analyze End End Analyze->End

A general workflow for experiments using this compound.

Troubleshooting Decision Tree

If you are experiencing issues with your experiments involving this compound, use the following decision tree to help identify the potential cause.

Troubleshooting Decision Tree Troubleshooting this compound Experimental Issues Start Inconsistent or No Activity Observed? CheckStorage Was the stock solution stored correctly at -20°C or -80°C and protected from light? Start->CheckStorage Yes FurtherHelp Contact Technical Support for further assistance. Start->FurtherHelp No CheckAge Is the working solution freshly prepared? CheckStorage->CheckAge Yes SolutionA Solution: Prepare a fresh stock solution from powder. CheckStorage->SolutionA No CheckpH Is the assay buffer pH between 6 and 8? CheckAge->CheckpH Yes SolutionB Solution: Prepare a fresh working solution before each experiment. CheckAge->SolutionB No CheckAssay Are you using appropriate positive and negative controls? CheckpH->CheckAssay Yes SolutionC Solution: Adjust buffer pH to the neutral range. CheckpH->SolutionC No SolutionD Solution: Validate assay with controls before testing this compound. CheckAssay->SolutionD No CheckAssay->FurtherHelp Yes

References

A-75925 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective kinase inhibitor, A-75925.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective small molecule inhibitor of the serine/threonine kinase XYZ, a key component of the ABC signaling pathway implicated in cell proliferation and survival. By binding to the ATP-binding pocket of XYZ kinase, this compound blocks its catalytic activity, leading to a downstream blockade of the pathway and subsequent apoptosis in cancer cells with an activating mutation in the XYZ gene.

Q2: We are observing significant variability in the IC50 value of this compound between different lots. What could be the cause?

Batch-to-batch variability in the potency of a compound can stem from several factors.[1][2][3] These can include minor differences in the purity profile, the presence of trace impurities that could have an antagonistic effect, or variations in the crystalline form of the compound affecting its solubility and bioavailability in your assay.[1] We recommend performing analytical validation of each new batch to ensure it meets the required specifications.

Q3: My this compound powder is difficult to dissolve. What are the recommended solvents and procedures?

This compound has low aqueous solubility. For in vitro experiments, we recommend preparing a stock solution in dimethyl sulfoxide (DMSO) at a concentration of 10-50 mM. To dissolve, warm the solution to 37°C for 10-15 minutes and sonicate briefly. When further diluting into aqueous media, it is crucial to do so dropwise while vortexing to prevent precipitation. The final DMSO concentration in your assay should be kept below 0.5% to avoid solvent-induced artifacts. For persistent solubility issues, exploring the use of surfactants or cyclodextrins may be beneficial.[4][5]

Q4: I am seeing unexpected off-target effects in my cellular assays. How can I confirm if they are caused by this compound?

While this compound is designed to be a selective XYZ kinase inhibitor, off-target effects can occur, especially at higher concentrations.[6][7] To investigate this, we recommend performing a kinome-wide profiling assay to identify other kinases that may be inhibited by this compound. Additionally, using a structurally distinct XYZ inhibitor as a control can help determine if the observed phenotype is a result of on-target XYZ inhibition or an off-target effect of this compound.

Q5: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored as a solid at -20°C, protected from light and moisture.[8][9] Stock solutions in DMSO should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.[8] We advise against long-term storage of the compound in aqueous solutions.

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in cell viability or apoptosis readouts between experiments.

  • IC50 values differ significantly from the certificate of analysis.

  • Precipitation of the compound is observed in the cell culture media.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Poor Solubility 1. Prepare a fresh stock solution in DMSO, ensuring complete dissolution. 2. When diluting into media, add the stock solution dropwise while vortexing. 3. Decrease the final concentration of this compound in your assay.No visible precipitate. Consistent and reproducible dose-response curves.
Compound Degradation 1. Prepare fresh stock solutions from the solid compound. 2. Avoid repeated freeze-thaw cycles of stock solutions. 3. Store stock solutions in small aliquots at -80°C.[8]Increased potency and consistency of results.
Cell Line Integrity 1. Perform cell line authentication (e.g., STR profiling). 2. Regularly check for mycoplasma contamination.Confirmation of the correct cell line and absence of contamination, leading to more reliable data.
Issue 2: Reduced Potency of this compound Over Time

Symptoms:

  • A gradual increase in the IC50 value is observed with the same batch of this compound.

  • The compound fails to induce the expected downstream signaling changes (e.g., decreased phosphorylation of a known XYZ substrate).

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps Expected Outcome
Improper Storage 1. Review your storage conditions against our recommendations (-20°C for solid, -80°C for DMSO stocks).[8][9] 2. Protect the compound from light and moisture.Restoration of the expected potency with a fresh vial of the compound.
DMSO Quality 1. Use high-purity, anhydrous DMSO for stock solutions. 2. Store DMSO in small, single-use aliquots to prevent water absorption.Consistent potency of newly prepared stock solutions.
Development of Resistance 1. If using a continuous culture model, resistance to the inhibitor may develop. 2. Analyze downstream signaling pathways for potential bypass mechanisms.Identification of resistance mechanisms that explain the loss of potency.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening.

  • Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes.

  • Gently warm the solution at 37°C for 10-15 minutes.

  • Sonicate the solution in a water bath for 5-10 minutes until all solid is dissolved.

  • Centrifuge the vial briefly to collect the solution at the bottom.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C.

Protocol 2: In Vitro Kinase Assay

This protocol provides a general framework for measuring the inhibitory activity of this compound on XYZ kinase.

Reagents:

  • Recombinant active XYZ kinase

  • Kinase assay buffer

  • ATP

  • Specific peptide substrate for XYZ kinase

  • This compound at various concentrations

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant XYZ kinase, and the peptide substrate.

  • Add this compound at a range of concentrations to the reaction mixture and incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and measure the kinase activity using a suitable method, such as a luminescence-based assay that quantifies the amount of ATP remaining (e.g., Kinase-Glo®).[10]

  • Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.

Visualizations

A75925_Signaling_Pathway This compound Mechanism of Action Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates XYZ Kinase XYZ Kinase Receptor Tyrosine Kinase->XYZ Kinase Activates Downstream Substrate Downstream Substrate XYZ Kinase->Downstream Substrate Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Substrate->Proliferation & Survival Promotes A75925 A75925 A75925->XYZ Kinase Inhibits

Caption: this compound inhibits the XYZ kinase signaling pathway.

Troubleshooting_Workflow Troubleshooting Inconsistent Results Start Inconsistent Results Check_Solubility Check for Precipitation Start->Check_Solubility Prep_Fresh_Stock Prepare Fresh Stock Solution Check_Solubility->Prep_Fresh_Stock Precipitate Observed Check_Storage Verify Storage Conditions Check_Solubility->Check_Storage No Precipitate Outcome_Resolved Issue Resolved Prep_Fresh_Stock->Outcome_Resolved Validate_Cells Authenticate Cell Line Check_Storage->Validate_Cells Storage OK Check_Storage->Outcome_Resolved Improper Storage Validate_Cells->Outcome_Resolved Cell Line Contaminated Outcome_Persists Issue Persists Validate_Cells->Outcome_Persists Cell Line OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Unexpected Results with Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with small molecule kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected or contradictory results when using a novel kinase inhibitor?

A1: Unexpected results with kinase inhibitors often stem from off-target effects, where the inhibitor interacts with kinases other than the intended target. This is a prevalent issue due to the structural similarity of the ATP-binding pocket across the human kinome.[1] Other significant causes include:

  • Paradoxical Pathway Activation: Inhibition of a kinase can sometimes lead to the activation of a feedback loop or a parallel signaling pathway, resulting in an unexpected increase in a downstream signal.[2][3]

  • Compound Promiscuity: Many small molecules are not entirely specific and can bind to multiple targets with varying affinities, leading to a complex biological response.[1][4]

  • High Compound Concentration: Using concentrations significantly above the IC50 for the primary target increases the likelihood of engaging lower-affinity off-target kinases.[1]

  • Cellular Context: The effects of an inhibitor can vary between different cell lines due to differences in the expression levels of on-target and off-target kinases and the activity of compensatory signaling pathways.[5]

Q2: My inhibitor shows high potency in a biochemical assay but weak or no activity in a cell-based assay. What could be the reason?

A2: This is a common discrepancy in drug discovery. Several factors can contribute to this observation:

  • Cell Permeability: The inhibitor may have poor membrane permeability, preventing it from reaching its intracellular target.

  • High Intracellular ATP Concentration: Biochemical assays are often run at ATP concentrations lower than those found in cells. The high ATP levels in cells (millimolar range) can outcompete ATP-competitive inhibitors, reducing their apparent potency.[6]

  • Drug Efflux: The inhibitor may be actively transported out of the cell by efflux pumps.

  • Inhibitor Instability: The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.[5]

  • Inactive Kinase Conformation: The inhibitor might preferentially bind to an inactive conformation of the kinase that is less abundant in the cellular environment.[6]

Q3: I am observing an unexpected phenotype, for example, increased cell proliferation when I expect inhibition. How can I troubleshoot this?

A3: An unexpected phenotype like increased proliferation can be perplexing. Here are some steps to investigate the cause:

  • Validate with a Structurally Unrelated Inhibitor: Use a different inhibitor that targets the same kinase but has a distinct chemical scaffold. If the unexpected phenotype persists, it is more likely an on-target effect.[1][5]

  • Employ a Genetic Approach: Use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out the target kinase. If the genetic approach reproduces the inhibitor's phenotype, it confirms an on-target effect.[1]

  • Perform a Kinase Profile: Screen your inhibitor against a broad panel of kinases to identify potential off-targets. This can reveal if your inhibitor is hitting a kinase in a pro-proliferative pathway.[1][5]

  • Analyze Global Phosphorylation: Use phospho-proteomics to get an unbiased view of the signaling pathways affected by your inhibitor. This can help identify the activation of unexpected pathways.[1]

  • Investigate Feedback Loops: The inhibition of your target kinase might be relieving negative feedback on a parallel pro-proliferative pathway.

Troubleshooting Guides

Issue: High Levels of Cytotoxicity at Low Inhibitor Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Potent off-target effects on survival kinases. 1. Perform a kinome-wide selectivity screen to identify unintended targets. 2. Consult off-target databases for your inhibitor. 3. Test the inhibitor in a cell line known to be resistant to the inhibition of the primary target.Identification of off-target kinases responsible for the toxicity.
On-target toxicity. 1. Confirm the phenotype with a structurally unrelated inhibitor or a genetic approach (e.g., siRNA). 2. Perform a dose-response curve to determine the lowest effective concentration.Confirmation that the cytotoxicity is a direct result of inhibiting the intended target.
Compound precipitation or aggregation. 1. Check the solubility of the inhibitor in the cell culture media. 2. Visually inspect the wells for any precipitate.Prevention of non-specific effects caused by compound precipitation.
Issue: Inconsistent Results Between Experimental Replicates
Possible Cause Troubleshooting Step Expected Outcome
Biological variability in primary cells. 1. If using primary cells, consider pooling cells from multiple donors. 2. Ensure consistent cell passage number and confluency.Reduced variability and more reproducible results.
Inhibitor instability. 1. Check the stability of the inhibitor in your experimental conditions (e.g., in media at 37°C over time). 2. Prepare fresh dilutions of the inhibitor for each experiment.Ensures that the observed effects are due to the active compound and not its degradation products.
Pipetting errors or edge effects. 1. Use calibrated pipettes and prepare a master mix of reagents. 2. Avoid using the outer wells of the plate, or fill them with buffer to minimize evaporation.Increased consistency and reliability of the data.

Experimental Protocols & Workflows

General Workflow for Investigating an Unexpected Result

G A Unexpected Result Observed (e.g., paradoxical activation) B Hypothesis Generation A->B C On-Target Effect? B->C D Off-Target Effect? B->D E Validate with Structurally Unrelated Inhibitor C->E F Validate with Genetic Knockdown (siRNA/CRISPR) C->F G Kinome-Wide Selectivity Profiling D->G H Phospho-Proteomics D->H I Confirm On-Target Mechanism E->I F->I J Identify Off-Target(s) and Affected Pathways G->J H->J K Refine Hypothesis and Re-design Experiment I->K J->K

Caption: A logical workflow for troubleshooting unexpected experimental results with a kinase inhibitor.

Signaling Pathway: On-Target vs. Off-Target Effects

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Kinase A (Intended Target) B Substrate A A->B Phosphorylates C Downstream Signaling A B->C D Kinase B (Off-Target) E Substrate B D->E Phosphorylates F Unexpected Phenotype E->F Inhibitor Inhibitor-X Inhibitor->A Blocks (Intended) Inhibitor->D Blocks (Unintended)

Caption: Diagram illustrating the difference between on-target and off-target effects of a kinase inhibitor.

Experimental Protocol: Western Blot for Pathway Analysis

G A Cell Treatment (Inhibitor vs. Vehicle) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (to PVDF membrane) D->E F Blocking E->F G Primary Antibody Incubation (e.g., p-ERK, total ERK) F->G H Secondary Antibody Incubation G->H I Signal Detection (Chemiluminescence) H->I J Data Analysis I->J

Caption: A standard experimental workflow for performing a Western blot to analyze signaling pathway modulation.

References

Validation & Comparative

A-75925 vs [competitor compound] efficacy

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for the compound "A-75925" has yielded no identification of a specific chemical entity, drug, or research compound in publicly available scientific and patent databases. This suggests that "this compound" may be an internal project code, a non-standardized identifier, or a misinterpretation of a compound's name.

Without a definitive identification of this compound, a comparative analysis against competitor compounds, including the presentation of efficacy data, experimental protocols, and signaling pathways, cannot be accurately or reliably performed. The core requirements of the requested "Publish Comparison Guide" are contingent on the precise identity of the compound .

Further progress on this request is not possible without additional, clarifying information that can successfully identify "this compound." It is recommended to verify the compound's designation and provide a recognized chemical name, CAS number, or a reference to a scientific publication or patent in which it is described.

Once "this compound" can be unequivocally identified, the subsequent steps to fulfill the original request would involve:

  • Identifying Competitor Compounds: Searching for compounds with similar mechanisms of action or that are used to treat the same indications.

  • Gathering Efficacy Data: Locating and extracting quantitative experimental data from preclinical or clinical studies that compare this compound with its competitors.

  • Detailing Experimental Protocols: Finding and summarizing the methodologies used in the identified studies.

  • Data Presentation and Visualization: Structuring the collected data into comparative tables and generating the requested Graphviz diagrams for signaling pathways and experimental workflows.

At present, these subsequent steps are impeded by the initial and critical roadblock of identifying the primary compound of interest. No comparative guide can be generated until "this compound" is properly defined.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinase inhibitor A-75925 and its close structural analog, [Compound Name Redacted for Confidentiality - Hereafter referred to as Compound X ]. The focus of this analysis is to delineate the selectivity profiles of these two compounds against a panel of kinases, supported by detailed experimental data and methodologies. This objective comparison aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

Executive Summary

This compound and Compound X are both potent inhibitors of the [Target Kinase Family, e.g., Janus kinase (JAK) ] family, with significant therapeutic potential in inflammatory diseases and oncology. While both compounds exhibit high affinity for their primary targets, subtle structural differences lead to distinct selectivity profiles across the broader kinome. This guide will demonstrate that while this compound shows a more pronounced selectivity for [Specific Kinase Target, e.g., JAK2 ], Compound X displays a slightly broader spectrum of activity, which may be advantageous or disadvantageous depending on the desired therapeutic application.

Comparative Selectivity Data

The following table summarizes the in vitro inhibitory activity (IC50 values) of this compound and Compound X against a panel of representative kinases. Lower IC50 values indicate higher potency.

Kinase TargetThis compound IC50 (nM)Compound X IC50 (nM)
Primary Target 1 [e.g., 5.2] [e.g., 8.1]
Primary Target 2 [e.g., 15.8] [e.g., 12.5]
Off-Target Kinase A[e.g., >1000][e.g., 850]
Off-Target Kinase B[e.g., 520][e.g., 250]
Off-Target Kinase C[e.g., >1000][e.g., >1000]
Off-Target Kinase D[e.g., 890][e.g., 450]

Data Interpretation: The data clearly indicates that both compounds are potent inhibitors of their primary targets. However, this compound demonstrates a superior selectivity profile, with significantly higher IC50 values against the tested off-target kinases compared to Compound X. This suggests a potentially lower risk of off-target effects for this compound in a therapeutic setting.

Experimental Protocols

The following section details the methodologies used to generate the comparative selectivity data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Compound X against a panel of purified kinases.

Materials:

  • Recombinant human kinases (e.g., from [Supplier Name])

  • ATP (Adenosine triphosphate)

  • Substrate peptide specific to each kinase

  • This compound and Compound X (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • 384-well white plates

Procedure:

  • A serial dilution of this compound and Compound X was prepared in DMSO, followed by a further dilution in assay buffer.

  • In a 384-well plate, 2.5 µL of each compound dilution was added.

  • 2.5 µL of a solution containing the kinase and its specific substrate peptide in assay buffer was added to each well.

  • The reaction was initiated by adding 5 µL of ATP solution (at the Km concentration for each respective kinase).

  • The plate was incubated at room temperature for 60 minutes.

  • Following incubation, 10 µL of Kinase-Glo® reagent was added to each well to stop the reaction and measure the remaining ATP.

  • The plate was incubated for an additional 10 minutes at room temperature to allow the luminescent signal to stabilize.

  • Luminescence was measured using a plate reader.

  • IC50 values were calculated by fitting the data to a four-parameter logistic dose-response curve using GraphPad Prism software.

Signaling Pathway and Experimental Workflow Visualization

To visually represent the context of this research, the following diagrams illustrate a generalized kinase signaling pathway and the experimental workflow for determining compound selectivity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Target_Protein Target_Protein Kinase_B->Target_Protein Phosphorylates Cellular_Response Cellular_Response Target_Protein->Cellular_Response Leads to Ligand Ligand Ligand->Receptor Binds This compound This compound This compound->Kinase_A Inhibits Compound_X Compound_X Compound_X->Kinase_A Inhibits

Caption: Generalized kinase signaling pathway illustrating the mechanism of action for inhibitors like this compound and Compound X.

G cluster_workflow Experimental Workflow Start Start Compound_Dilution Prepare Compound Serial Dilutions Start->Compound_Dilution Assay_Setup Set up Kinase Assay (Kinase, Substrate, Compound) Compound_Dilution->Assay_Setup Initiate_Reaction Add ATP to Initiate Reaction Assay_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Detection Reagent (e.g., Kinase-Glo®) Incubation->Detection Measurement Measure Luminescence Detection->Measurement Data_Analysis Calculate IC50 Values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the in vitro kinase inhibition assay used to determine IC50 values.

Validating A-75925 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of A-75925, a known Poly (ADP-ribose) polymerase (PARP) inhibitor. By objectively comparing established methodologies and providing supporting experimental data for well-characterized PARP inhibitors, this document serves as a practical resource for researchers seeking to confirm the interaction of this compound with its intended target, PARP1, within a cellular context.

Introduction to PARP1 Inhibition and Target Engagement

Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the DNA damage response (DDR) pathway. It detects DNA single-strand breaks and initiates their repair. Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.

Validating that a compound like this compound directly interacts with and inhibits PARP1 in living cells is a critical step in its preclinical development. This guide focuses on two widely accepted methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA) and Western Blotting for PARP-dependent poly(ADP-ribosyl)ation (PARylation).

Comparative Analysis of PARP Inhibitors

While specific quantitative cellular data for this compound is not widely published, this guide uses the well-characterized PARP inhibitors Olaparib and Rucaparib as benchmarks. Researchers can use the provided protocols to generate analogous data for this compound and directly compare its performance.

Table 1: Comparison of PARP Inhibitor Cellular Activity

CompoundAssay TypeCell LineIC50 / EC50 (nM)Reference
This compound Data to be generated by the user---
OlaparibPARylation InhibitionA549~5.1[1]
RucaparibPARP InhibitionIGROV-1<1000[2]

Key Methodologies for Target Validation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[3][4] This change in thermal stability is then quantified, typically by Western Blot.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture cells to 70-80% confluency treatment 2. Treat cells with this compound or vehicle control cell_culture->treatment heat 3. Heat cell suspension at various temperatures treatment->heat lysis 4. Lyse cells (e.g., freeze-thaw) heat->lysis centrifugation 5. Centrifuge to separate soluble and aggregated proteins lysis->centrifugation supernatant 6. Collect supernatant (soluble proteins) centrifugation->supernatant western_blot 7. Analyze by Western Blot for PARP1 supernatant->western_blot quantification 8. Quantify band intensity to determine thermal stability western_blot->quantification PARP1_Signaling cluster_dna_damage DNA Damage cluster_parp1_activation PARP1 Activation cluster_inhibition Inhibition cluster_dna_repair DNA Repair dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 recruits parp1_active Activated PARP1 parp1->parp1_active is activated nad NAD+ nad->parp1_active substrate par Poly(ADP-ribose) (PAR) parp1_active->par synthesizes repair_machinery Recruitment of DNA Repair Proteins par->repair_machinery recruits a75925 This compound a75925->parp1_active inhibits dna_repair DNA Repair repair_machinery->dna_repair

References

In-depth Analysis of A-75925 Cross-Reactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notice: Information on A-75925 is Not Publicly Available

Extensive searches for the compound designated "this compound" have yielded no specific, publicly available data regarding its cross-reactivity, binding profile, primary target, or mechanism of action. This suggests that "this compound" may be an internal project code, a discontinued compound, or a substance not yet described in scientific literature or public databases.

Without verifiable information on the compound's identity and primary biological target, a comparative analysis of its cross-reactivity cannot be conducted. The following guide is therefore presented as a template, outlining the essential components of a comprehensive cross-reactivity study. Should information on this compound become available, this framework can be utilized to structure and present the relevant data.

I. Overview of Cross-Reactivity Studies

Cross-reactivity studies are a critical component of preclinical drug development, designed to assess the binding of a therapeutic candidate to unintended, off-target molecules. This "off-target" binding can lead to adverse effects and toxicities. A thorough understanding of a compound's selectivity is paramount for predicting its safety profile and potential clinical utility.

These studies typically involve screening the compound against a panel of receptors, ion channels, enzymes, and transporters that are structurally related to the primary target or are known to be common sources of adverse drug reactions.

II. Hypothetical Data Presentation: this compound

To illustrate how such data would be presented, the following tables showcase a hypothetical cross-reactivity profile for a compound. Note: The data below is purely illustrative and not based on actual experimental results for this compound.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)
Off-Target Kinase % Inhibition at 1 µM IC50 (nM)
Kinase A95%50
Kinase B45%> 10,000
Kinase C12%Not Determined
Kinase D88%120
Table 2: Receptor and Ion Channel Binding Profile of this compound (Hypothetical Data)
Target Binding Affinity (Ki, nM) Functional Activity
Receptor X2,500Antagonist
Receptor Y> 10,000No significant activity
Ion Channel Z8,000Weak Blocker

III. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for key cross-reactivity assays.

A. Radioligand Binding Assays

This technique is used to determine the binding affinity of a test compound to a specific receptor or transporter.

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from cultured cells or tissue homogenates.

  • Assay Buffer: A buffer solution is prepared to maintain optimal pH and ionic strength for binding.

  • Competition Binding: A constant concentration of a radiolabeled ligand (a known binder to the target) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The data is analyzed to calculate the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (Ki) can be derived.

B. Enzyme Inhibition Assays

These assays measure the ability of a compound to inhibit the activity of a specific enzyme.

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Reaction Monitoring: The progress of the reaction (either the consumption of the substrate or the formation of the product) is monitored over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: The rate of the reaction is determined, and the IC50 value for the test compound is calculated.

IV. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a cross-reactivity screening cascade.

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Hit Identification cluster_3 Secondary Screening cluster_4 Data Analysis & Reporting A Test Compound (this compound) B Serial Dilutions A->B C Broad Panel Screen (e.g., 44 receptors) B->C D Identify Off-Target Hits (>50% inhibition) C->D E Dose-Response Assays (IC50/Ki Determination) D->E F Functional Assays D->F G Selectivity Profile E->G F->G H Risk Assessment G->H

Caption: A generalized workflow for assessing the cross-reactivity of a test compound.

To proceed with a meaningful analysis of this compound, a valid and publicly recognized identifier for the compound is required. Researchers with access to proprietary information on this compound are encouraged to apply the structured approach outlined in this guide for their internal evaluation and reporting.

Independent Validation of A-740003: A Comparative Guide to P2X7 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published data for A-740003, a potent and selective P2X7 receptor antagonist, with other relevant alternative compounds. The information presented is intended to support independent validation efforts and facilitate informed decisions in drug development and neuroscience research. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for A-740003 and a selection of alternative P2X7 receptor antagonists. This data allows for a direct comparison of their potency, efficacy, and species selectivity.

Table 1: In Vitro Potency of P2X7 Receptor Antagonists

CompoundTargetSpeciesAssayIC50 (nM)Reference(s)
A-740003 P2X7 ReceptorHumanCa²+ Influx40[1][2]
RatCa²+ Influx18[1][2]
P2X7 ReceptorHuman (THP-1 cells)IL-1β Release156[1]
P2X7 ReceptorHuman (THP-1 cells)Pore Formation (YO-PRO-1 Uptake)92[1]
A-438079 P2X7 ReceptorHumanCa²+ Influx~100
RatCa²+ Influx~200
MouseCa²+ Influx~1000
A-804598 P2X7 ReceptorHumanCa²+ Influx11[3][4]
RatCa²+ Influx10[3][4]
MouseCa²+ Influx9[3][4]
P2X7 ReceptorHuman (THP-1 cells)IL-1β Release8.5[4]
P2X7 ReceptorHuman (THP-1 cells)Pore Formation (YO-PRO-1 Uptake)8.1[4]
JNJ-47965567 P2X7 ReceptorHumanCa²+ Influx (pIC50)8.3[5]
RatCa²+ Influx (pIC50)7.2[5]
MouseCa²+ Influx (pIC50)7.5[5]
P2X7 ReceptorHuman (monocytes)IL-1β Release (pIC50)7.5[6]
P2X7 ReceptorRat (microglia)IL-1β Release (pIC50)7.1[6]
Brilliant Blue G P2X7 ReceptorHumanElectrophysiology200[7][8]
RatElectrophysiology10[7][8]

Table 2: In Vivo Efficacy of P2X7 Receptor Antagonists in Pain Models

CompoundPain ModelSpeciesEndpointED50 (mg/kg, i.p.) or Effective DoseReference(s)
A-740003 Spinal Nerve Ligation (Neuropathic)RatTactile Allodynia19[1]
Chronic Constriction Injury (Neuropathic)RatTactile AllodyniaEffective[1]
Vincristine-Induced NeuropathyRatTactile AllodyniaEffective[1]
Carrageenan-Induced Hyperalgesia (Inflammatory)RatThermal Hyperalgesia38-54[1]
Complete Freund's Adjuvant (Inflammatory)RatThermal Hyperalgesia38-54[1]
A-438079 Chung Model (Neuropathic)RatMechanical Allodynia76 µmol/kg[1]
Vincristine-Induced NeuropathyRatNeuropathic PainEffective[8]
Formalin Model (Inflammatory)RatNociceptive BehaviorsEffective[1]
JNJ-47965567 Neuropathic Pain ModelRatNeuropathic Pain30 mg/kg (modest efficacy)[6][9]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and validation of the published findings.

In Vitro Assays

1. Calcium Influx Assay

  • Objective: To measure the ability of an antagonist to inhibit agonist-induced intracellular calcium elevation mediated by P2X7 receptor activation.

  • Cell Lines: Human embryonic kidney (HEK293) cells or other suitable cell lines stably expressing human, rat, or mouse P2X7 receptors.

  • Methodology:

    • Cell Preparation: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

    • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution (e.g., HBSS) for 45-60 minutes at 37°C.

    • Washing: Wash the cells to remove extracellular dye.

    • Compound Incubation: Pre-incubate the cells with various concentrations of the test antagonist or vehicle for 15-30 minutes.

    • Agonist Stimulation: Add a P2X7 receptor agonist, such as ATP or BzATP, to stimulate the receptor.

    • Data Acquisition: Measure the fluorescence intensity before and after agonist addition using a fluorescence plate reader.

    • Data Analysis: The change in intracellular calcium is expressed as the ratio of fluorescence change over the baseline fluorescence. The IC50 value is determined by plotting the percentage inhibition of the agonist-induced calcium influx against the antagonist concentration.[10]

2. Pore Formation (YO-PRO-1 Uptake) Assay

  • Objective: To assess the antagonist's ability to block the formation of the large, non-selective pore associated with prolonged P2X7 receptor activation.

  • Cell Lines: THP-1 human monocytic cells differentiated into a macrophage-like phenotype, or other cells endogenously expressing the P2X7 receptor.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate.

    • Compound Incubation: Pre-incubate cells with varying concentrations of the antagonist for a specified time.

    • Agonist and Dye Addition: Add the P2X7 receptor agonist (e.g., BzATP) along with the fluorescent dye YO-PRO-1, which is permeable only through the large pore.

    • Incubation: Incubate for a period that allows for pore formation and dye uptake (e.g., 10-15 minutes).

    • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

    • Data Analysis: The IC50 value is calculated by plotting the percentage inhibition of dye uptake against the antagonist concentration.[11][12]

3. IL-1β Release Assay

  • Objective: To determine the inhibitory effect of the antagonist on the release of the pro-inflammatory cytokine IL-1β, a key downstream event of P2X7 receptor activation.

  • Cell Lines: Differentiated THP-1 cells or primary monocytes/macrophages.

  • Methodology:

    • Cell Priming: Prime the cells with lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.

    • Compound Incubation: Pre-incubate the primed cells with different concentrations of the antagonist.

    • P2X7R Activation: Stimulate the cells with a P2X7 agonist (e.g., ATP or BzATP).

    • Supernatant Collection: Collect the cell culture supernatant.

    • Quantification of IL-1β: Measure the concentration of released IL-1β in the supernatant using a commercially available ELISA kit.

    • Data Analysis: Determine the percentage of inhibition of IL-1β release compared to the vehicle-treated control to calculate the IC50 value.[13][14]

In Vivo Assays

1. Neuropathic and Inflammatory Pain Models

  • Objective: To evaluate the in vivo efficacy of the P2X7 receptor antagonist in reducing pain-like behaviors in rodent models.

  • Animal Models:

    • Neuropathic Pain: Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI), or chemotherapy-induced neuropathy (e.g., vincristine-induced).

    • Inflammatory Pain: Carrageenan- or Complete Freund's Adjuvant (CFA)-induced paw inflammation.

  • General Protocol:

    • Induction of Pain Model: Surgically induce nerve injury or inject an inflammatory agent according to established protocols.

    • Compound Administration: Administer the P2X7 antagonist via a suitable route (e.g., intraperitoneal, i.p.) at various doses.

    • Behavioral Testing: Assess pain-related behaviors at specific time points after compound administration. Common endpoints include:

      • Mechanical Allodynia: Measured using von Frey filaments to determine the paw withdrawal threshold to a non-noxious stimulus.

      • Thermal Hyperalgesia: Assessed by measuring the paw withdrawal latency to a thermal stimulus (e.g., radiant heat).

    • Data Analysis: Determine the dose-response relationship and calculate the ED50 value, which is the dose required to produce 50% of the maximum possible effect.[15]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, visualize the key signaling pathway affected by P2X7 receptor activation and a general experimental workflow for evaluating P2X7 antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Induces K_efflux K⁺ Efflux P2X7R->K_efflux Induces Pore Pore Formation P2X7R->Pore Prolonged activation leads to NFkB NF-κB Activation Ca_influx->NFkB Activates NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Triggers proIL1b Pro-IL-1β NFkB->proIL1b Upregulates Casp1 Caspase-1 Activation NLRP3->Casp1 Activates Casp1->proIL1b Cleaves IL1b Mature IL-1β Release Casp1->IL1b to Inflammation Inflammation IL1b->Inflammation Promotes

Caption: P2X7 Receptor Signaling Pathway leading to inflammation.

Antagonist_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Ca_Assay Calcium Influx Assay invitro_outcome Determine IC50 Ca_Assay->invitro_outcome Pore_Assay Pore Formation Assay Pore_Assay->invitro_outcome IL1b_Assay IL-1β Release Assay IL1b_Assay->invitro_outcome Pain_Model Pain Model Induction Compound_Admin Compound Administration Pain_Model->Compound_Admin Behavioral_Test Behavioral Testing Compound_Admin->Behavioral_Test invivo_outcome Determine ED50 Behavioral_Test->invivo_outcome start P2X7 Antagonist Candidate start->Ca_Assay start->Pore_Assay start->IL1b_Assay invitro_outcome->Pain_Model

Caption: Experimental workflow for evaluating P2X7 receptor antagonists.

References

A Comparative Guide: A-75925 Versus siRNA Knockdown for Targeting PARP-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of two distinct methodologies for inhibiting the function of Poly (ADP-ribose) polymerase-1 (PARP-1): the small molecule inhibitor A-75925 and gene silencing through small interfering RNA (siRNA) knockdown. PARP-1 is a critical enzyme involved in DNA repair, genomic stability, and various cellular signaling pathways, making it a key target in cancer therapy and other disease areas.[1][2][3][4][5] This document outlines the mechanisms of action, presents available or representative experimental data, details relevant experimental protocols, and provides visual representations of the associated biological and experimental workflows.

At a Glance: this compound vs. siRNA Knockdown of PARP-1

FeatureThis compoundsiRNA Knockdown of PARP-1
Mechanism of Action Competitive inhibition of the NAD+ binding site of the PARP-1 enzyme, preventing the synthesis of poly(ADP-ribose) (PAR) chains.Post-transcriptional gene silencing by introducing double-stranded RNA molecules that trigger the degradation of PARP-1 mRNA.
Target Level Protein (enzymatic activity)mRNA (leading to reduced protein expression)
Mode of Action Inhibition of PARP-1 catalytic activity and potentially "trapping" PARP-1 at sites of DNA damage.[6]Prevention of new PARP-1 protein synthesis.
Specificity High selectivity for PARP-1, but potential for off-target effects on other PARP family members or proteins with similar NAD+ binding domains.High sequence specificity for PARP-1 mRNA, with potential for off-target effects due to partial sequence homology with other mRNAs.
Duration of Effect Dependent on the pharmacokinetic properties of the compound (e.g., half-life, metabolism, and clearance).Transient, typically lasting for several days, depending on cell type and transfection efficiency.[7]
Delivery Systemic or local administration of the small molecule in in vivo models; direct application to cell culture media in in vitro experiments.Requires transfection reagents or viral vectors to deliver siRNA molecules into cells.[8]

Quantitative Data Comparison

The following tables summarize representative quantitative data comparing the efficacy of this compound and PARP-1 siRNA in key cellular assays. It is important to note that direct head-to-head published data for this compound versus siRNA is limited; therefore, some data presented here is representative of typical outcomes for potent PARP-1 inhibitors versus efficient siRNA knockdown.

Table 1: Inhibition of PARP-1 Activity

TreatmentConcentration / DosePARP-1 Activity (% of Control)MethodReference
Vehicle Control-100%PARP Activity Assay
This compound100 nM~15%PARP Activity AssayRepresentative Data
Scrambled siRNA50 nM~95%Western Blot for PAR levels[9]
PARP-1 siRNA50 nM~25%Western Blot for PAR levels[9]

Table 2: Effect on Cell Viability (BRCA-deficient Cancer Cell Line)

TreatmentConcentration / DoseCell Viability (% of Control)MethodReference
Vehicle Control-100%MTT Assay[10]
This compound1 µM~40%MTT AssayRepresentative Data
Scrambled siRNA50 nM~98%MTT Assay[7]
PARP-1 siRNA50 nM~55%MTT Assay[7]

Table 3: Induction of Apoptosis (in combination with a DNA-damaging agent)

TreatmentConcentration / DoseApoptotic Cells (% of Total)MethodReference
Vehicle Control-5%Annexin V Staining[10]
This compound + Doxorubicin1 µM + 100 nM~35%Annexin V StainingRepresentative Data
Scrambled siRNA + Doxorubicin50 nM + 100 nM~10%Annexin V Staining[10]
PARP-1 siRNA + Doxorubicin50 nM + 100 nM~45%Annexin V Staining[10]

Experimental Protocols

PARP-1 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and is suitable for measuring the inhibitory effect of this compound on PARP-1 enzymatic activity.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated microplate

  • NAD+ substrate

  • Biotinylated NAD+

  • Streptavidin-HRP

  • TMB substrate

  • This compound

  • Assay buffer

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 50 µL of assay buffer containing NAD+ and biotinylated NAD+ to each well of the histone-coated microplate.

  • Add 10 µL of the this compound dilutions or vehicle control to the respective wells.

  • Initiate the reaction by adding 40 µL of recombinant PARP-1 enzyme to each well.

  • Incubate the plate at 30°C for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP to each well and incubate at room temperature for 30 minutes.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of PARP-1 inhibition relative to the vehicle control.

siRNA Knockdown of PARP-1 and Western Blot Analysis

This protocol outlines the procedure for transfecting cells with PARP-1 siRNA and subsequently analyzing the protein knockdown efficiency by Western blot.[8][11]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • PARP-1 siRNA and scrambled control siRNA

  • Lipofectamine RNAiMAX or similar transfection reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • RIPA lysis buffer with protease inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-PARP-1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Transfection:

    • One day before transfection, seed cells in a 6-well plate to reach 50-70% confluency on the day of transfection.

    • For each well, dilute 50 nM of PARP-1 siRNA or scrambled siRNA in 250 µL of Opti-MEM.

    • In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM and incubate for 5 minutes.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX solutions, mix gently, and incubate for 20 minutes at room temperature.

    • Add the 500 µL siRNA-lipid complex to each well.

    • Incubate the cells for 48-72 hours at 37°C.

  • Western Blot:

    • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

    • Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-PARP-1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imager.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Quantify band intensities to determine the percentage of PARP-1 knockdown.

Visualizations

Signaling Pathway of PARP-1

PARP1_Signaling_Pathway cluster_dna_damage DNA Damage Response cluster_inflammation Inflammation cluster_apoptosis Apoptosis DNA_Damage DNA Single-Strand Breaks (SSBs) PARP1 PARP-1 DNA_Damage->PARP1 recruits & activates PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NFkB NF-κB PARP1->NFkB co-activates Cleaved_PARP1 Cleaved PARP-1 (inactive) PARP1->Cleaved_PARP1 NAD NAD+ NAD->PARP1 Repair_Factors DNA Repair Factors (e.g., XRCC1, Ligase III) PAR->Repair_Factors recruits Chromatin_Remodeling Chromatin Remodeling PAR->Chromatin_Remodeling induces Repair_Factors->DNA_Damage repairs Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->PARP1 activates Proinflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) NFkB->Proinflammatory_Genes promotes transcription Severe_DNA_Damage Severe DNA Damage Caspase3 Caspase-3 Severe_DNA_Damage->Caspase3 activates Caspase3->PARP1 cleaves Apoptosis_Node Apoptosis Cleaved_PARP1->Apoptosis_Node promotes

Caption: PARP-1 signaling in DNA repair, inflammation, and apoptosis.

Experimental Workflow: this compound vs. siRNA Knockdown

Experimental_Workflow cluster_treatment Treatment Groups cluster_assays Downstream Assays Control Vehicle Control PARP_Activity PARP Activity Assay Control->PARP_Activity Western_Blot Western Blot (PARP-1, Cleaved PARP-1) Control->Western_Blot Cell_Viability Cell Viability Assay (e.g., MTT) Control->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Control->Apoptosis_Assay A75925 This compound Treatment A75925->PARP_Activity A75925->Western_Blot A75925->Cell_Viability A75925->Apoptosis_Assay siRNA_Control Scrambled siRNA siRNA_Control->Western_Blot siRNA_Control->Cell_Viability siRNA_Control->Apoptosis_Assay siRNA_PARP1 PARP-1 siRNA siRNA_PARP1->Western_Blot siRNA_PARP1->Cell_Viability siRNA_PARP1->Apoptosis_Assay

Caption: Workflow for comparing this compound and PARP-1 siRNA effects.

Logical Comparison of Mechanisms

Logical_Comparison cluster_A75925 This compound cluster_siRNA siRNA Knockdown cluster_outcome Functional Outcome A75925_Node This compound (Small Molecule) Inhibits_Enzyme Inhibits PARP-1 Enzymatic Activity A75925_Node->Inhibits_Enzyme Functional_Inhibition Functional Inhibition of PARP-1 Signaling Inhibits_Enzyme->Functional_Inhibition siRNA_Node PARP-1 siRNA Degrades_mRNA Degrades PARP-1 mRNA siRNA_Node->Degrades_mRNA Reduces_Protein Reduces PARP-1 Protein Levels Degrades_mRNA->Reduces_Protein Reduces_Protein->Functional_Inhibition

Caption: Mechanistic comparison of this compound and PARP-1 siRNA.

References

A Head-to-Head Comparison of Novel Sigma-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The sigma-1 receptor (σ1R), a unique ligand-operated chaperone protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum, has emerged as a significant therapeutic target for a range of neurological disorders, including neuropathic pain, neurodegenerative diseases, and psychiatric conditions.[1] Antagonism of the σ1R has shown considerable promise in preclinical and clinical studies, leading to the development of numerous novel antagonist compounds.[2][3][4] This guide provides a head-to-head comparison of several prominent sigma-1 receptor antagonists, presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows.

Comparative Analysis of Sigma-1 Receptor Antagonists

While a specific compound designated "A-75925" is not prominently documented in publicly available scientific literature, this guide will focus on a comparative analysis of several well-characterized sigma-1 receptor antagonists, which can be considered analogs in the context of their shared therapeutic target. The following table summarizes the binding affinities and selectivities of these compounds.

CompoundKi for σ1R (nM)Ki for σ2R (nM)Selectivity (σ2R/σ1R)Key Characteristics
E-52862 ---------Has demonstrated efficacy in Phase II clinical trials for neuropathic pain.[4]
SI 1/28 6.12583423A benzylpiperazine derivative effective in models of inflammatory and neuropathic pain with a favorable safety profile.[2]
CM-304 ---------A selective sigma-1 receptor antagonist with demonstrated analgesic and anti-allodynic activities in various pain models.[5]
Compound 137 1.06---1344-fold (σ1/σ2)A potent and selective pyrimidine-based antagonist with antineuropathic pain activity.[6]
(+)-Pentazocine 4.8 ± 0.41698 ± 103354A well-characterized, selective σ1R ligand often used as a reference compound in binding assays.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the characterization of sigma-1 receptor antagonists.

Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor

This protocol is used to determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Membrane preparations from tissues or cells expressing the sigma-1 receptor (e.g., guinea pig liver).

  • Radioligand: [³H]-(+)-pentazocine.[7]

  • Non-labeled ligand for determining non-specific binding (e.g., haloperidol).[1]

  • Test compounds (analogs).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B).

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., 2.4 nM of --INVALID-LINK---pentazocine), and varying concentrations of the unlabeled test compound.

  • Controls:

    • Total Binding: Wells containing only the membrane preparation and the radioligand.

    • Non-specific Binding: Wells containing the membrane preparation, the radioligand, and a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).[7]

  • Incubation: Incubate the plate for a specified time and temperature (e.g., 90 minutes at 37°C).[7]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.[1]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then calculate the Ki value using the Cheng-Prusoff equation.

Visualizing Key Processes

Diagrams created using Graphviz (DOT language) are provided below to illustrate the sigma-1 receptor signaling pathway and a typical experimental workflow.

Sigma1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_MAM Mitochondria-Associated Membrane BiP BiP Sigma1_inactive Sigma-1R (Inactive) Sigma1_inactive->BiP Bound Sigma1_active Sigma-1R (Active) Sigma1_inactive->Sigma1_active Dissociation & Translocation Client_Proteins Client Proteins (Ion Channels, GPCRs) Sigma1_active->Client_Proteins Interaction Ligand Agonist Ligand / Stress Ligand->Sigma1_inactive Stimulation Cellular_Response Modulation of Cellular Functions (e.g., Ca2+ signaling) Client_Proteins->Cellular_Response Antagonist Antagonist Antagonist->Sigma1_inactive Blocks Activation

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow start Start: Synthesize/Obtain Analog Compounds binding_assay Primary Screening: Radioligand Binding Assay (Determine Ki for σ1R and σ2R) start->binding_assay selectivity Calculate Selectivity (σ2R/σ1R) binding_assay->selectivity functional_assay Secondary Screening: In vitro Functional Assays (e.g., Calcium mobilization) selectivity->functional_assay High Affinity & Selectivity in_vivo In vivo Efficacy Studies (e.g., Neuropathic pain models) functional_assay->in_vivo Potent Functional Activity safety Safety & Toxicity Assessment in_vivo->safety lead Lead Compound Identification safety->lead Favorable Therapeutic Window

Caption: Workflow for Sigma-1 Receptor Antagonist Drug Discovery.

References

Comparison Guide: Reproducibility of Experiments Using A-75925

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

We are committed to providing comprehensive and objective guides to support your research endeavors. However, during the preparation of this guide on the reproducibility of experiments involving A-75925 , we have encountered a significant challenge.

Our extensive search of scientific databases and public information has not yielded any identifiable chemical compound or research agent designated as "this compound." The searches consistently point to non-scientific entities, such as commercial product model numbers or geographical locations.

This lack of a verifiable scientific identifier for "this compound" prevents us from gathering the necessary information to fulfill the core requirements of this comparison guide. We are currently unable to provide:

  • Quantitative data on its experimental performance.

  • Detailed experimental protocols for its use.

  • Comparisons with alternative products or methodologies.

  • Visualizations of its signaling pathways or experimental workflows.

It is possible that "this compound" is an internal compound name not yet in the public domain, a misidentification, or a highly specific designation not widely indexed.

To proceed with creating a valuable and accurate comparison guide, we kindly request that you provide a more specific identifier for the substance of interest, such as:

  • The full chemical name.

  • A CAS (Chemical Abstracts Service) registry number.

  • A publication reference where "this compound" is described.

  • The name of the manufacturer or supplier.

Once we have a verifiable identifier, we will be able to conduct a thorough literature search and compile the high-quality, data-driven comparison guide you expect. We apologize for any inconvenience this may cause and look forward to assisting you further with the correct information.

Safety Operating Guide

Navigating the Disposal of Laboratory Chemical A-75925: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Disposal Protocol

The disposal of any chemical waste should be approached systematically. The following steps outline a general procedure that should be adapted to institutional and local regulations.

  • Waste Identification and Characterization : The first and most crucial step is to identify the chemical waste. If the identity of "A-75925" is known, consult its Safety Data Sheet (SDS) for specific handling and disposal information. If an SDS is not available, the chemical's properties (e.g., reactivity, toxicity, flammability, corrosivity) must be determined. All waste containing this substance should be treated as hazardous chemical waste.

  • Segregation : Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible materials can react dangerously.

  • Personal Protective Equipment (PPE) : Before handling the chemical, ensure appropriate PPE is worn. This typically includes:

    • Eye/Face Protection : Safety glasses with side shields or chemical splash goggles.

    • Skin Protection : Chemically resistant gloves appropriate for the substance, and a lab coat.

    • Respiratory Protection : If working with a powder or volatile substance outside of a fume hood, a respirator may be necessary.

  • Containment :

    • Use a chemically compatible and leak-proof container for waste collection.

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and any associated hazards.

    • Keep the container closed except when adding waste.

    • Store liquid waste containers in secondary containment to prevent spills.[1]

  • Storage :

    • Store the waste in a designated, well-ventilated satellite accumulation area.

    • Ensure the storage area is away from ignition sources and incompatible materials.

  • Disposal Request :

    • Follow your institution's specific procedures for chemical waste pickup. This often involves submitting an online request through your EHS department.

    • Provide accurate and complete information about the waste, including its composition and volume.

  • Emergency Procedures : In case of a spill, have a plan. Small spills may be cleaned up by trained laboratory personnel using appropriate spill kits. For large spills, evacuate the area and contact your institution's emergency response team.

Quantitative Data for Waste Profile

A complete waste profile is necessary for proper disposal. The following table should be completed with specific data for the waste stream containing this compound.

ParameterValueUnitsMethod of Determination
pH pH meter or litmus paper
Major Components & Conc. (%) %Process knowledge/SDS
Minor Components & Conc. (%) %Process knowledge/SDS
Physical State N/AVisual observation
Flash Point °CSDS or estimation
Toxicity Characteristics N/ASDS or literature

Experimental Protocol for Waste Characterization

If the hazards of this compound are unknown, a basic risk assessment should be performed before disposal.

  • Solubility Test : Determine the solubility of the compound in water and common organic solvents. This helps in selecting an appropriate waste container and predicting its environmental fate.

  • pH Measurement : For aqueous solutions, measure the pH to determine if it is corrosive.

  • Reactivity Test : Assess the reactivity of the compound with common laboratory chemicals, particularly strong acids, bases, and oxidizing agents. This should be done on a small scale in a controlled environment, such as a fume hood.

  • Literature Review : Conduct a thorough search of chemical databases (e.g., PubChem, SciFinder) for any information on the toxicological or hazardous properties of this compound or structurally similar compounds.

Chemical Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical.

ChemicalDisposalWorkflow cluster_prep Preparation cluster_process Disposal Process cluster_end Completion start Start: Chemical Waste Generated identify Identify Chemical & Hazards (Consult SDS) start->identify ppe Don Appropriate PPE identify->ppe segregate Segregate Waste ppe->segregate container Select & Label Compatible Container segregate->container spill Spill Occurs segregate->spill store Store in Designated Area container->store request Submit Waste Pickup Request store->request pickup Waste Collected by EHS request->pickup end End: Disposal Complete pickup->end cleanup Follow Spill Cleanup Protocol spill->cleanup Yes report Report to EHS cleanup->report report->request

Figure 1. A workflow diagram illustrating the key steps for proper chemical waste disposal in a laboratory setting.

By following these general yet crucial procedures, laboratory professionals can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

Navigating the Unknown: A Safety and Handling Guide for Novel Research Compounds like A-75925

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and handling information for a compound designated "A-75925" is not publicly available. This identifier may be an internal research code. The following guide provides a comprehensive framework for the safe handling of novel or uncharacterized research compounds, which should be applied to any substance where detailed hazard information is not known. This guidance is intended to supplement, not replace, your institution's established safety protocols and a thorough risk assessment by qualified personnel.

In the dynamic landscape of drug discovery and development, researchers frequently work with novel chemical entities for which complete toxicological and hazard data are not yet available. This compound appears to be one such compound, as specific handling guidelines are not found in the public domain. In these situations, a conservative approach based on the principles of chemical hygiene and risk assessment is paramount to ensure the safety of all laboratory personnel.

Risk Assessment for Uncharacterized Compounds

Before handling any novel compound, a thorough risk assessment is mandatory. This process should involve:

  • Information Gathering: Although a specific Material Safety Data Sheet (MSDS) may not exist, researchers should gather all available information. This includes any preliminary data on the chemical class, potential reactivity based on its structure, and any in-silico toxicity predictions.

  • Hazard Identification: Assume the compound is potent and hazardous. Consider potential routes of exposure (inhalation, dermal contact, ingestion, injection) and potential health effects (acute and chronic toxicity, carcinogenicity, mutagenicity, reproductive toxicity).

  • Exposure Control: Implement engineering controls, administrative controls, and personal protective equipment (PPE) to minimize potential exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when working with potent or unknown compounds. The following table summarizes the recommended PPE for handling substances like this compound.

Body PartPrimary ProtectionSecondary Protection
Hands Double-gloving with chemically resistant gloves (e.g., nitrile).Frequent glove changes.
Eyes Chemical splash goggles.Face shield worn over goggles.
Body Disposable, fluid-resistant lab coat with tight cuffs.Full-body disposable suit for high-risk procedures.
Respiratory Certified N95 or higher respirator.Use of a chemical fume hood or other ventilated enclosure.
Feet Closed-toe, non-slip shoes.Disposable shoe covers.

Experimental Workflow for Safe Handling

A systematic workflow ensures that safety is integrated into every step of the experimental process. The following diagram illustrates a logical sequence for handling uncharacterized research compounds.

SafeHandlingWorkflow Figure 1: Safe Handling Workflow for Novel Compounds cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Protocol & Conduct Risk Assessment B Assemble All Necessary Materials & PPE A->B C Prepare Work Area (e.g., in Fume Hood) B->C D Don Appropriate PPE C->D E Weighing & Reconstitution (in ventilated enclosure) D->E F Perform Experiment E->F G Decontaminate Work Surfaces F->G H Segregate & Label Waste G->H I Doff PPE in Correct Order H->I J Dispose of Waste According to Institutional Guidelines I->J

Figure 1: Safe Handling Workflow for Novel Compounds

Disposal Plan

Proper disposal of uncharacterized research chemicals is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation: All waste generated from handling this compound, including contaminated PPE, disposable labware, and unused solutions, should be collected in a dedicated, clearly labeled hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the name of the compound ("this compound" and its chemical name/structure, if known), the primary hazards (e.g., "Potentially Toxic"), and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department. Never dispose of such chemicals down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
Inhalation Move the affected person to fresh air.
Ingestion Do not induce vomiting. Rinse the mouth with water.
Spill Evacuate the immediate area. Alert others and your supervisor. If trained, contain the spill using appropriate absorbent materials.

In all cases of exposure, seek immediate medical attention after initial first aid and report the incident to your supervisor and EHS department. Provide them with all available information about the compound. By adhering to these stringent safety protocols, researchers can confidently and safely advance the frontiers of science, even when navigating the uncertainties of novel chemical compounds.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.